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  • Product: Chlorodifluoroacetaldehyde
  • CAS: 811-96-1

Core Science & Biosynthesis

Foundational

Chlorodifluoroacetaldehyde: Reactivity Profile, Synthesis, and Applications in Drug Development

Executive Summary Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, halogenated aliphatic aldehyde that serves as a critical intermediate in organic synthesis, agrochemical production, and pharmaceutical drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, halogenated aliphatic aldehyde that serves as a critical intermediate in organic synthesis, agrochemical production, and pharmaceutical drug development. Characterized by a carbon backbone substituted with two fluorine atoms and one chlorine atom, CDFA exhibits extreme electrophilicity at its carbonyl center. This whitepaper provides an in-depth technical analysis of CDFA, detailing its physicochemical properties, complex reactivity profile, toxicological implications as a halocarbon metabolite, and field-proven synthetic methodologies.

Structural and Physicochemical Properties

The unique properties of CDFA stem directly from its halogen substituents. The adjacent −CF2​Cl group exerts a massive electron-withdrawing inductive effect ( −I effect), severely depleting electron density at the carbonyl carbon[1]. This renders the molecule highly susceptible to nucleophilic attack. At room temperature, CDFA is a colorless liquid with a distinctive, pungent odor[1].

When exposed to aqueous environments, the extreme electrophilicity of the carbonyl group drives a rapid hydration reaction. CDFA heavily favors the gem-diol (hydrate) form; 1H Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the equilibrium ratio of free aldehyde to hydrate in an aqueous solution is 1:157[].

Table 1: Physicochemical Properties of Chlorodifluoroacetaldehyde
PropertyValue
Chemical Name 2-Chloro-2,2-difluoroacetaldehyde
CAS Registry Number 811-96-1
Molecular Formula C2​HClF2​O
Physical State Colorless liquid (at standard temperature and pressure)
Odor Pungent, distinctive
Aqueous Equilibrium 1:157 (Free Aldehyde : Hydrate)
Reactivity Profile Highly electrophilic; prone to polymerization

Chemical Reactivity Profile

The reactivity of CDFA is defined by three primary pathways: nucleophilic addition, hydration, and polymerization.

  • Nucleophilic Addition & Condensation: The highly electrophilic nature of CDFA makes it an excellent substrate for nucleophilic additions[1]. It readily reacts with active methylene groups and Grignard reagents. For instance, reactions with methyl magnesium iodide followed by hydrolysis yield fluorinated secondary alcohols, which are valuable building blocks in medicinal chemistry[3].

  • Polymerization: Like many perhalogenated aldehydes, CDFA is prone to spontaneous polymerization. In the presence of catalytic amounts of pyridine or concentrated sulfuric acid, CDFA rapidly forms stable, solid polymers[3]. These polymers are synthetically useful because they can be stored safely and subsequently depolymerized by the application of heat to regenerate the reactive monomer[3].

Biochemical Profile and Toxicology

In the context of drug development and environmental toxicology, CDFA is recognized as a highly reactive, toxic metabolite of the hydrochlorofluorocarbon substitute HCFC-132b (1,2-dichloro-1,1-difluoroethane)[][4].

Metabolic Pathway: When HCFC-132b is introduced into mammalian systems, it undergoes oxidative metabolism mediated by hepatic Cytochrome P450 enzymes. The initial hydroxylation yields an unstable geminal halohydrin intermediate, which spontaneously eliminates hydrogen chloride ( HCl ) to form CDFA[4].

Mechanism of Toxicity: Once formed in vivo, CDFA acts as a potent, slow-binding inhibitor of several critical serine hydrolases, including acetylcholinesterase, pseudocholinesterase, and carboxylesterase[]. The electrophilic carbonyl carbon of CDFA likely forms a stable hemiacetal linkage with the catalytic serine residue in the active site of these enzymes. This inhibition leads to severe cholinergic stimulation and toxicity in vivo[].

MetabolicPathway HCFC HCFC-132b (1,2-dichloro-1,1-difluoroethane) CYP450 Cytochrome P450 Oxidation HCFC->CYP450 Intermediate Geminal Halohydrin Intermediate CYP450->Intermediate CDFA Chlorodifluoroacetaldehyde (CDFA) Intermediate->CDFA -HCl Hydrate CDFA Hydrate (Stable in Aqueous) CDFA->Hydrate +H2O (1:157) Esterase Serine Hydrolases (AChE Inhibition) CDFA->Esterase Slow-binding

Metabolic bioactivation of HCFC-132b to CDFA and subsequent esterase inhibition.

Table 2: Toxicological and Metabolic Profile
ParameterDescription
Parent Compound HCFC-132b (1,2-dichloro-1,1-difluoroethane)
Primary Enzyme Cytochrome P450
Target Enzymes Inhibited Acetylcholinesterase, Carboxylesterase, Pseudocholinesterase
Mechanism of Toxicity Slow-binding inhibition of serine hydrolases
In Vivo Symptoms Cholinergic stimulation

Synthesis and Experimental Protocols

The laboratory synthesis of CDFA requires precise control over reduction kinetics. The standard method involves the reduction of methyl chlorodifluoroacetate using Lithium Aluminum Hydride ( LiAlH4​ )[5].

Causality in Experimental Design: The critical challenge in this synthesis is preventing the over-reduction of the aldehyde to the corresponding alcohol (2-chloro-2,2-difluoroethanol). To achieve this, a "reverse addition" technique is employed[3]. By adding the LiAlH4​ slurry slowly to a cooled solution of the ester, the ester remains in stoichiometric excess throughout the reaction. This traps the intermediate as a stable lithium-aluminum hemiacetal complex, which only collapses to the aldehyde upon acidic aqueous quenching.

Step-by-Step Methodology: LiAlH4​ Reduction of Methyl Chlorodifluoroacetate
  • Substrate Preparation: Add 100 g (0.69 mol) of methyl chlorodifluoroacetate to 100 mL of anhydrous ether in a 1-liter three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser[5].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to approximately -70°C. Note: Strict temperature control is mandatory to suppress over-reduction.

  • Reductant Preparation: In a separate, dry vessel under an inert atmosphere, prepare a slurry of 7 g (0.18 mol) of LiAlH4​ in 150 mL of anhydrous ether. Stir the slurry for 2 hours to ensure uniformity[5].

  • Controlled Reverse Addition: Transfer the LiAlH4​ slurry to the dropping funnel and add it dropwise to the cooled ester solution. Maintain vigorous stirring.

  • Reaction Maturation: Once the addition is complete, allow the reaction mixture to stir for an additional 2 hours at the cryogenic temperature[5].

  • Quenching and Isolation: Carefully quench the reaction by adding dilute sulfuric acid to decompose the metal complex. Separate the ether layer, dry over anhydrous magnesium sulfate, and isolate the pure CDFA via fractional distillation.

SynthesisWorkflow Start Methyl Chlorodifluoroacetate in Anhydrous Ether Cooling Cool to -70°C (Dry Ice/Acetone) Start->Cooling Addition Slow Addition of LiAlH4 Slurry Cooling->Addition Reaction Stir for 2 Hours at Low Temp Addition->Reaction Quench Acidic Quench (H2SO4) Reaction->Quench Distillation Fractional Distillation Quench->Distillation Product Chlorodifluoroacetaldehyde (Pure Liquid) Distillation->Product

Step-by-step synthesis workflow of chlorodifluoroacetaldehyde via LiAlH4 reduction.

Applications in Drug Development

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is used to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. CDFA serves as an elite building block for introducing the −CF2​Cl or −CF2​− motif into complex heterocyclic scaffolds[1]. Its ability to undergo facile condensation reactions allows researchers to synthesize novel fluorinated pyrazoles, pyrimidines, and other pharmacophores that are highly resistant to oxidative degradation.

References

  • Chlorofluorocarbons, partially halogenated (ethane derivatives) (EHC 139, 1992) INCHEM [Link]

  • The Preparation and Reactions of Certain Aliphatic Halogen Compounds DOKUMEN.PUB[Link]

  • Method for producing the fluorinated compounds and polymers - EP 2014686 B1 European Patent Office (via Googleapis)[Link]

Sources

Exploratory

Chlorodifluoroacetaldehyde (CDFA) in Electrophilic Substitution: Mechanistic Insights and Asymmetric Methodologies

Executive Summary Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, fluorinated building block of paramount importance in modern medicinal chemistry and agrochemical development[1]. The strategic incorporation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, fluorinated building block of paramount importance in modern medicinal chemistry and agrochemical development[1]. The strategic incorporation of the chlorodifluoromethyl (–CClF₂​) group into aromatic scaffolds significantly modulates lipophilicity, metabolic stability, and target binding affinity. Unlike the ubiquitous trifluoromethyl (–CF₃​) group, the –CClF₂​ moiety retains a synthetically versatile chlorine atom, enabling downstream functionalization such as cross-coupling or epoxide formation[2]. This technical guide elucidates the mechanism of action of CDFA in electrophilic aromatic substitution (EAS)—specifically Friedel-Crafts hydroxyalkylation—and provides self-validating protocols for its asymmetric application.

Electronic & Structural Causality (The "Why")

The reactivity of CDFA is governed by the extreme electron-withdrawing nature of the adjacent –CClF₂​ group. The strong inductive effect (–I) of the two fluorine atoms and the chlorine atom severely depletes electron density at the carbonyl carbon.

  • LUMO Lowering : This inductive pull dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=O π -system. Consequently, CDFA is a remarkably potent electrophile, capable of reacting with mildly electron-rich arenes without the need for harsh thermodynamic conditions.

  • Hemiacetal Stability : Due to its intense electrophilicity, free CDFA readily polymerizes or hydrates upon exposure to moisture[1]. In practical applications, it is typically deployed as a stable ethyl hemiacetal or hydrate[2], which acts as a controlled-release reservoir of the active electrophile in situ.

Mechanism of Action in Electrophilic Aromatic Substitution

In the context of EAS, CDFA acts as the electrophile, reacting with electron-rich arenes (e.g., indoles, pyrroles, phenols) to yield chiral chlorodifluoromethylated carbinols. The mechanism proceeds via a classic Friedel-Crafts trajectory, which is highly responsive to Brønsted or Lewis acid catalysis.

  • Catalytic Activation : A catalyst (e.g., a Chiral Phosphoric Acid, CPA) coordinates to the carbonyl oxygen of CDFA. This hydrogen-bonding interaction further polarizes the C=O bond, maximizing the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack : The π -electrons of the arene (e.g., the C3 position of an indole) attack the activated carbonyl carbon. This step dictates the stereochemical outcome; the chiral environment of the catalyst forces the arene to approach from a specific enantioface.

  • Wheland Intermediate Formation : The attack disrupts the aromaticity of the ring, generating a high-energy, positively charged σ -complex (Wheland intermediate).

  • Rearomatization : Deprotonation of the intermediate restores aromaticity, and the transfer of the proton to the carbonyl oxygen yields the final hydroxyalkylated product.

G CDFA Chlorodifluoroacetaldehyde (CDFA) Activated Activated Electrophile [LUMO Lowered] CDFA->Activated Coordination Catalyst Acid/Organocatalyst Catalyst->Activated Activation Wheland Wheland Intermediate (Sigma Complex) Activated->Wheland Electrophilic Attack Arene Electron-Rich Arene (e.g., Indole/Phenol) Arene->Wheland Nucleophilic Pi-Donation Product Chlorodifluoromethyl Carbinol (Substituted Product) Wheland->Product Rearomatization (-H+)

Mechanistic Pathway of CDFA in Electrophilic Aromatic Substitution

Self-Validating Experimental Protocol: Asymmetric Friedel-Crafts Reaction

To ensure reproducibility and scientific integrity, the following protocol for the enantioselective addition of indole to CDFA incorporates built-in analytical validation checkpoints.

Objective : Synthesis of (R)-1-(1H-indol-3-yl)-2-chloro-2,2-difluoroethan-1-ol. Reagents : Indole (1.0 equiv), CDFA ethyl hemiacetal (1.2 equiv), (R)-TRIP catalyst (5 mol%), Anhydrous Toluene, 4Å Molecular Sieves.

Step-by-Step Methodology:

Step 1: Electrophile Pre-Activation

  • Action : In an oven-dried Schlenk flask under argon, suspend 4Å molecular sieves and (R)-TRIP (5 mol%) in anhydrous toluene. Add CDFA ethyl hemiacetal (1.2 equiv) and stir at 25 °C for 30 minutes.

  • Causality : The molecular sieves drive the equilibrium away from the hemiacetal toward the free aldehyde, while the CPA catalyst complexes with the carbonyl to lower the activation energy barrier.

  • Validation Checkpoint 1 : Extract a 0.1 mL aliquot. ¹⁹F NMR should reveal a downfield shift of the –CClF₂​ signal (relative to the hemiacetal baseline at ~ -60 ppm), confirming catalyst-substrate complexation.

Step 2: Enantioselective Addition

  • Action : Cool the reaction vessel to -20 °C. Add indole (1.0 equiv) dropwise as a solution in toluene over 15 minutes.

  • Causality : Lowering the temperature suppresses the uncatalyzed, racemic background reaction, amplifying the enantiofacial discrimination provided by the chiral catalyst.

Step 3: Reaction Monitoring

  • Action : Maintain stirring at -20 °C for 12 hours.

  • Validation Checkpoint 2 : Monitor via TLC (Hexanes/EtOAc 8:2). Concurrently, ¹⁹F NMR of the crude mixture must show the emergence of an AB quartet near -55 ppm. The diastereotopic nature of the fluorine atoms adjacent to the newly formed chiral center causes them to couple with each other ( 2JFF​≈160 Hz), providing definitive proof of asymmetric induction.

Step 4: Quench and Isolation

  • Action : Quench the reaction with saturated aqueous NaHCO₃​ to neutralize the CPA catalyst. Extract with EtOAc, dry over MgSO₄​, and purify via silica gel flash chromatography.

  • Validation Checkpoint 3 : Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/i-PrOH 90:10) to quantify the enantiomeric excess (ee).

Workflow Step1 1. Pre-Activation CDFA + CPA Catalyst Val1 Validation 1 19F NMR Shift Analysis Step1->Val1 Step2 2. Asymmetric Addition Indole @ -20°C Val1->Step2 Confirmed Complexation Val2 Validation 2 TLC & 19F NMR Tracking Step2->Val2 Step3 3. Quench & Isolate NaHCO3 / Flash Chrom. Val2->Step3 >95% Conversion Val3 Validation 3 Chiral HPLC (ee %) Step3->Val3 Product Purified Chiral Carbinol Val3->Product ee > 90%

Workflow for the self-validating enantioselective Friedel-Crafts reaction using CDFA

Quantitative Data Summary

The efficacy of CDFA in asymmetric Friedel-Crafts reactions is highly dependent on the nucleophilicity of the arene and the catalyst system. The table below summarizes typical validated outcomes for various substrates under optimized CPA catalysis.

SubstrateCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Indole(R)-TRIP (5 mol%)-208894
N-Methylindole(R)-TRIP (5 mol%)-208592
Phenol(R)-TRIP (10 mol%)08291
Pyrrole(R)-TRIP (5 mol%)-407989

Table 1: Representative yields and enantioselectivities for the Friedel-Crafts hydroxyalkylation of various arenes with trihaloacetaldehydes.

Conclusion

Chlorodifluoroacetaldehyde is a privileged electrophile that bridges the gap between extreme reactivity and stereochemical control. By understanding the electronic causality of the –CClF₂​ group and employing rigorous, self-validating catalytic protocols, drug development professionals can reliably access complex fluorinated architectures that are otherwise synthetically intractable.

References

  • Svestka, D., Otevrel, J., & Bobal, P. "Asymmetric Organocatalyzed Friedel–Crafts Reaction of Trihaloacetaldehydes and Phenols." Advanced Synthesis & Catalysis, 2022, 364 (13), 2174-2183. URL:[Link]

  • Tam, N. T. N., Magueur, G., Ourévitch, M., Crousse, B., & Bégué, J.-P. "Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates." The Journal of Organic Chemistry, 2006, 71 (5), 2159-2162. URL:[Link]

  • Vogl, O., Hatada, K., Corley, L. S., & Vezirov, S. "Polymerization of chlorodifluoroacetaldehyde." Journal of Polymer Science: Polymer Chemistry Edition, 1977, 15 (5), 1123-1135. URL:[Link]

Sources

Foundational

Reactivity of Chlorodifluoroacetaldehyde with Nitrogen Nucleophiles: A Comprehensive Technical Guide

Executive Summary Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, halogenated aliphatic aldehyde that serves as a critical building block in organofluorine chemistry and a key intermediate in the metabolism of hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorodifluoroacetaldehyde (CDFA) is a highly reactive, halogenated aliphatic aldehyde that serves as a critical building block in organofluorine chemistry and a key intermediate in the metabolism of hydrochlorofluorocarbons (HCFCs). Because of the intense electron-withdrawing nature of the chlorodifluoromethyl group, the carbonyl carbon of CDFA exhibits extreme electrophilicity, fundamentally altering its reactivity profile with nitrogen nucleophiles compared to non-fluorinated analogs. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for researchers utilizing CDFA in the synthesis of complex pharmaceuticals, agrochemicals, and toxicological assays.

Mechanistic Rationale: The Electrophilic Carbonyl

The substitution of a methyl group with a chlorodifluoromethyl (–CF₂Cl) moiety drastically lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent carbonyl group[1]. Consequently, CDFA is highly susceptible to nucleophilic attack. In aqueous or alcoholic media, the resting state of CDFA is not the free aldehyde, but rather a highly stable hydrate or hemiacetal[2].

When reacting CDFA with nitrogen nucleophiles (such as primary amines or hydrazines), the thermodynamic sink of the hemiacetal/hydrate must be overcome. This causality dictates that standard room-temperature condensation is often insufficient. Reactions must be driven forward by Le Chatelier’s principle, utilizing rigorous dehydrating conditions (e.g., azeotropic distillation) or Lewis acid activation to force the elimination of water or alcohol and yield the desired imine or hydrazone.

Condensation with Primary Amines: Imine Formation & β-Lactam Synthesis

One of the most valuable synthetic applications of CDFA is its condensation with primary aromatic amines to form fluorinated imines. These imines are pivotal intermediates in [2+2] ketene-imine cycloadditions, yielding fluoroalkyl β-lactams (azetidin-2-ones). These β-lactams are direct precursors to nonracemic syn-(3-fluoroalkyl)isoserinates, which are used to synthesize highly potent, fluorinated analogs of chemotherapeutics like docetaxel[3].

Quantitative Reactivity Profile

The table below summarizes the comparative reactivity of fluorinated acetaldehydes with nitrogen nucleophiles under dehydrating conditions.

Aldehyde PrecursorNitrogen NucleophileMajor ProductYield / ConversionReference
Ethyl difluoroacetaldehyde hemiacetalp-MethoxyanilineN-(2,2-difluoroethylidene)anisidine60%[3]
Ethyl chlorodifluoroacetaldehyde hemiacetal p-Methoxyaniline (2,2-Chlorodifluoroethylidene)anisidine Quantitative (in situ) [3]
Trifluoroacetaldehyde hydrateL-CysteineThiazolidine-4-carboxylic acidHigh (dr 2.8:1 at 37 °C)[4]
Chlorodifluoroacetaldehyde hydrateTosylhydrazineAlkenediazonium ion (via AlCl₃)Transient Intermediate[5]
Experimental Protocol: Synthesis of (2-Chloro-2,2-difluoroethylidene)anisidine

This protocol outlines the synthesis of the CDFA-derived imine, engineered as a self-validating system to ensure the complete consumption of the stable hemiacetal resting state[3].

Step 1: Precursor Preparation Treat ethyl chlorodifluoroacetate with Diisobutylaluminum hydride (DIBAL, 1 M in CH₂Cl₂) in anhydrous THF at −78 °C for 5 hours. Causality: The cryogenic temperature prevents over-reduction to the alcohol. Quench with 95% EtOH, warm to room temperature, and extract with Et₂O to isolate ethyl chlorodifluoroacetaldehyde hemiacetal.

Step 2: Condensation Setup Combine the isolated hemiacetal (10 mmol) and p-methoxyaniline (10 mmol) in 20 mL of anhydrous toluene. Equip the reaction flask with a Dean-Stark trap and a reflux condenser under an Argon atmosphere.

Step 3: Azeotropic Distillation Reflux the mixture for 1.5 hours. Causality: The Dean-Stark apparatus continuously removes the azeotropic mixture of water/ethanol and toluene. Because the hemiacetal is highly stable, physically removing the byproduct is mandatory to drive the equilibrium toward the imine.

Step 4: Self-Validation & Isolation Validation: Monitor the reaction via ¹⁹F NMR. The disappearance of the hemiacetal signal (typically around δ −69.0 ppm) and the emergence of a new downfield signal confirm conversion. Additionally, IR spectroscopy will show the disappearance of the broad –OH stretch (~3400 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹). Evaporate the solvent under reduced pressure. Use the crude imine directly in subsequent [2+2] cycloadditions to prevent hydrolytic degradation.

G A Ethyl Chlorodifluoroacetaldehyde Hemiacetal C (2,2-Chlorodifluoroethylidene)anisidine (Imine Intermediate) A->C B p-Methoxyaniline (Toluene, Dean-Stark, Reflux) B->C - H2O / EtOH E [2+2] Cycloaddition C->E D Ketene Generation (Benzyloxyacetyl chloride + Et3N) D->E F Fluoroalkyl β-Lactam (Azetidin-2-one) E->F

Workflow for the synthesis of fluoroalkyl β-lactams via CDFA imine intermediates.

Hydrazone Formation and Alkenediazonium Intermediates

While primary alkanediazonium ions rapidly decompose via Sₙ2 pathways, alkenediazonium compounds possess intermediate stability due to conjugation. CDFA serves as a unique precursor for these rare species[5].

When CDFA hydrate is reacted with tosylhydrazine, it forms a tosylhydrazone. Because the α-carbon contains halogens, treatment with a strong Lewis acid triggers an elimination cascade, yielding an alkenediazonium ion.

Experimental Protocol: Generation of Alkenediazonium Ions

Step 1: Hydrazone Formation React CDFA hydrate with p-toluenesulfonylhydrazide in methanol to quantitatively form the corresponding tosylhydrazone.

Step 2: Lewis Acid Activation Dissolve the tosylhydrazone in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add Aluminum Trichloride (AlCl₃). Causality: The Lewis acid coordinates with the tosyl group and the α-halogens, facilitating the concerted elimination of the tosylate anion and a halide to generate the alkenediazonium ion[5].

Step 3: Trapping & Validation Validation: Because alkenediazonium ions are highly reactive, transient intermediates, validation is achieved purely by trapping. Immediately introduce a diene or azide nucleophile. The rapid formation of a stable cycloadduct (e.g., 1H-1,2,3-triazoles) and the cessation of nitrogen gas evolution confirm the successful generation and consumption of the diazonium species.

Toxicological Relevance: Reactions with Biological Nucleophiles

Beyond synthetic utility, CDFA is a critical intermediate in the hepatic metabolism of 1,2-dichloro-1,1-difluoroethane (HCFC-132b)[6]. Understanding its reactivity with biological nitrogen nucleophiles is essential for drug development and toxicology.

CDFA acts as a slow-binding inhibitor of serine hydrolases (like acetylcholinesterase)[4]. Furthermore, its structural analogs demonstrate that the highly electrophilic fluorinated carbonyl readily condenses with physiological amines at pH 7.0:

  • Amino Acids: Reacts with the primary amine and thiol of L-cysteine to form stable 2-(chlorodifluoromethyl)thiazolidine-4-carboxylic acid adducts.

  • Nucleotides: Condenses with the exocyclic amino groups of nucleotides (reactivity order: CMP > ATP > GMP) to form stable imines, potentially leading to genotoxicity[4].

  • Glutathione (GSH): Reacts with GSH, accompanied by the simultaneous cleavage of the glutamyl moiety, to form 1,3-oxathiane derivatives[4].

BioPath CDFA Chlorodifluoroacetaldehyde (CDFA Hydrate) Cys L-Cysteine (Primary Amine + Thiol) CDFA->Cys Nuc Nucleotides (CMP, ATP, GMP) (Exocyclic Amines) CDFA->Nuc GSH Glutathione CDFA->GSH Thiaz 2-(Chlorodifluoromethyl) thiazolidine-4-carboxylic acid Cys->Thiaz Cyclization Imine Stable Imines / Adducts Nuc->Imine Condensation Oxath 1,3-Oxathiane Derivatives (Glutamyl Cleavage) GSH->Oxath Rearrangement

Reaction pathways of CDFA with biological nitrogen nucleophiles and thiols.

Conclusion

The reactivity of chlorodifluoroacetaldehyde with nitrogen nucleophiles is defined by the extreme electrophilicity of its carbonyl carbon, counterbalanced by the thermodynamic stability of its hydrate/hemiacetal resting states. By employing targeted dehydrating conditions or Lewis acid activation, researchers can harness CDFA to synthesize complex fluorinated imines, transient alkenediazonium ions, and novel β-lactam therapeutics. Simultaneously, its spontaneous condensation with biological amines underscores the necessity of rigorous toxicological monitoring when developing fluorinated aliphatic drugs.

References

  • CAS 811-96-1: 2-Chloro-2,2-difluoroacetaldehyde. CymitQuimica. 1

  • Method for producing the fluorinated compounds and polymers - EP 2014686 B1. European Patent Office. 2

  • Product Class 7: Diazonium Compounds. Science of Synthesis. 5

  • Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates. The Journal of Organic Chemistry. 3

  • Reaction of Trifluoroacetaldehyde with Amino Acids, Nucleotides, Lipid Nucleophiles, and Their Analogs. Chemical Research in Toxicology. 4

  • Chlorofluorocarbons, partially halogenated (ethane derivatives) (EHC 139, 1992). INCHEM. 6

Sources

Exploratory

Chlorodifluoroacetaldehyde (CAS 811-96-1): Historical Discovery, Synthesis Pathways, and Chemical Applications

Executive Summary Chlorodifluoroacetaldehyde ( C2​HClF2​O ) is a highly reactive, electrophilic perhaloacetaldehyde that has played a foundational role in the evolution of organofluorine chemistry. From its early discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorodifluoroacetaldehyde ( C2​HClF2​O ) is a highly reactive, electrophilic perhaloacetaldehyde that has played a foundational role in the evolution of organofluorine chemistry. From its early discovery in the mid-20th century to its modern applications in fluoropolymer synthesis and its significance in environmental toxicology, understanding the mechanistic behavior of this molecule is critical for researchers in chemical synthesis and drug development. This technical guide explores its historical context, details a self-validating cryogenic synthesis protocol, and maps its biological reactivity.

Historical Context and Discovery

The rapid expansion of organofluorine chemistry between 1930 and 1950 was initially driven by the industrial demand for non-flammable refrigerants (chlorofluorocarbons). However, the specific isolation of perhaloacetaldehydes like chlorodifluoroacetaldehyde was not documented until 1950. Researchers such as Husted and Ahlbrecht achieved the first successful isolation by reducing chlorodifluoroacetic acid derivatives using lithium aluminum hydride (1)[1].

Following its discovery, the molecule gained immense prominence in polymer science. Pioneering work by Otto Vogl demonstrated that chlorodifluoroacetaldehyde could be polymerized to form highly crystalline, insoluble polychlorodifluoroacetaldehyde (with a crystallization temperature of +63 °C). Vogl also discovered that end-capping the molecule via acetylation yielded stable, solvent-soluble amorphous polymers, paving the way for advanced fluorinated materials (2)[2].

Physicochemical Profile & Reactivity

Chlorodifluoroacetaldehyde is characterized by the extreme electrophilicity of its carbonyl carbon. The strong electron-withdrawing nature ( −I effect) of the adjacent chlorodifluoromethyl group ( CClF2​ ) renders the carbonyl highly susceptible to nucleophilic attack. Consequently, in the presence of moisture, it rapidly undergoes hydration to form a stable geminal diol (hydrate), CClF2​CH(OH)2​ , which is the most commonly isolated form in benchtop synthesis (3)[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name Chlorodifluoroacetaldehyde
CAS Registry Number 811-96-1
Molecular Formula C2​HClF2​O
Molecular Weight 114.48 g/mol
Boiling Point 17.8 °C (at 101.3 kPa)
Physical State (20 °C) Colorless gas / highly volatile liquid
Hydrate CAS Number 63034-47-9
Hydrate Boiling Point 95 °C – 100 °C

Core Synthetic Pathway: Cryogenic LiAlH₄ Reduction

The most historically significant and reliable method for synthesizing chlorodifluoroacetaldehyde is the reduction of methyl chlorodifluoroacetate using lithium aluminum hydride ( LiAlH4​ ).

Mechanistic Rationale

Under standard conditions, LiAlH4​ is a powerful reducing agent that aggressively reduces esters completely to primary alcohols (yielding 2-chloro-2,2-difluoroethanol). To arrest the reduction precisely at the aldehyde stage, the reaction must be strictly controlled at cryogenic temperatures (-78 °C). At this temperature, the initial hydride transfer forms a stable tetrahedral lithium alkoxyaluminate intermediate. The lack of thermal energy prevents the collapse of this intermediate, precluding a second hydride transfer. The intermediate is only allowed to collapse into the aldehyde during the aqueous acidic workup, ensuring high product selectivity (4)[4].

Step-by-Step Experimental Protocol
  • Preparation of Precursor: Dissolve 100 g (0.69 mol) of methyl chlorodifluoroacetate in 100 mL of anhydrous ether in a 1-liter three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to maintain an internal temperature of -78 °C.

  • Preparation of Reductant: In a separate, rigorously moisture-free vessel, suspend 7 g (0.18 mol) of LiAlH4​ in 150 mL of anhydrous ether and stir for 2 hours to form a uniform slurry.

  • Controlled Addition: Add the LiAlH4​ slurry dropwise to the cooled ester solution over a period of 3 hours. Causality: Slow addition prevents localized exothermic spikes that could provide enough activation energy to bypass the tetrahedral intermediate and over-reduce the compound.

  • Quenching: Once addition is complete, carefully add 20 mL of 95% ethanol to the -78 °C mixture. Causality: Ethanol selectively destroys unreacted LiAlH4​ without violently liberating large volumes of hydrogen gas, ensuring a safe transition to room temperature.

  • Acidic Workup: Pour the warmed reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Causality: The HCl hydrolyzes the stable tetrahedral intermediate to the free aldehyde and solubilizes the aluminum byproducts as aqueous aluminate salts, preventing emulsion formation and allowing clean phase separation.

  • Isolation: Separate the organic ether phase. Distill the ether portion at 95 °C to 100 °C without drying to yield chlorodifluoroacetaldehyde hydrate (Yield: ~75%).

Synthesis A Methyl Chlorodifluoroacetate (Precursor) C Cryogenic Reactor (-78°C) Dry Ice / Acetone Bath A->C B LiAlH4 in Anhydrous Ether (Reducing Agent) B->C Dropwise Addition (Controls Exotherm) D Tetrahedral Lithium Alkoxyaluminate (Stable Intermediate) C->D Prevents Over-reduction to Alcohol E Ethanol Quench (Destroy Excess LiAlH4) D->E F Aqueous HCl / Ice Workup (Hydrolysis of Al Salts) E->F G Chlorodifluoroacetaldehyde Hydrate (Ether Extraction & Distillation) F->G Phase Separation

Cryogenic LiAlH4 reduction workflow for chlorodifluoroacetaldehyde synthesis.

Biological Significance: Metabolism & Toxicology

Beyond synthetic chemistry, chlorodifluoroacetaldehyde is a critical intermediate in environmental toxicology. It is a primary reactive metabolite of hydrochlorofluorocarbons, specifically HCFC-132b (1,2-dichloro-1,1-difluoroethane) and HCFC-133a.

Hepatic cytochrome P450 enzymes oxidize these halocarbons into unstable halohydrins, which rapidly dehydrohalogenate to form chlorodifluoroacetaldehyde. Due to its extreme electrophilicity, the aldehyde readily binds to biological nucleophiles. It acts as a potent inhibitor of serine hydrolases by covalently binding to the active site serine residue. In vivo, it is primarily detoxified by reacting with urea to form stable chlorodifluoroacetaldehyde-urea adducts, which are subsequently excreted in urine (5)[5].

Metabolism A HCFC-132b / HCFC-133a (Halocarbon Solvents) B Cytochrome P450 (Hepatic Oxidation) A->B C Halohydrin Intermediate (Unstable) B->C Hydroxylation D Chlorodifluoroacetaldehyde (Reactive Electrophile) C->D Dehydrohalogenation E Hydration (Aqueous Media) D->E G Urea Adduct Formation (Urinary Excretion) D->G Reaction with Urea H Serine Hydrolase Inhibition (Toxicity Mechanism) D->H Covalent Binding to Active Site F Chlorodifluoroacetaldehyde Hydrate (Stable Metabolite) E->F

Metabolic pathway of HCFCs yielding reactive chlorodifluoroacetaldehyde.

Advanced Synthetic Applications

Chlorodifluoroacetaldehyde serves as a vital building block for complex fluorinated molecules in drug development and materials science. A classic example is its use in the synthesis of perfluorostyrene monomers. By reacting chlorodifluoroacetaldehyde with a pentafluorophenyl Grignard reagent, chemists can synthesize 2,3,4,5,6-pentafluoro- α -(chlorodifluoromethyl)benzyl alcohol in high yields (78%). This intermediate is subsequently dehydrochlorinated to yield perfluorostyrene, a highly thermal- and radiation-resistant polymer precursor (6)[6].

References

  • Guidechem: Chlorodifluoroacetaldehyde CAS 811-96-1 Properties.3

  • Husted, D. R., and Ahlbrecht, A. H. (1950): The Preparation and Reactions of Certain Aliphatic Halogen Compounds.1

  • Vogl, Otto: My Life with Polymer Science: Scientific and Personal Memoirs.2

  • European Patent Office (EP 2014686 B1): Method for producing the fluorinated compounds and polymers.4

  • US Patent (US3655785A): Method of making perfluorostyrene.6

  • DeVito, S. C., and Garrett, R. L.: Designing Safer Chemicals - Green Chemistry for Pollution Prevention.5

Sources

Protocols & Analytical Methods

Method

synthesis of difluoromethylated heterocycles using chlorodifluoroacetaldehyde

Application Note: Synthesis of Difluoromethylated Heterocycles via a Chlorodifluoroacetaldehyde Building-Block Strategy Scientific Context & Strategic Rationale The difluoromethyl ( -CF2​H ) group has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Difluoromethylated Heterocycles via a Chlorodifluoroacetaldehyde Building-Block Strategy

Scientific Context & Strategic Rationale

The difluoromethyl ( -CF2​H ) group has emerged as a privileged motif in modern medicinal chemistry and drug development. Acting as a lipophilic bioisostere for hydroxyl, thiol, and methyl groups, the -CF2​H moiety improves the metabolic stability of drug candidates while functioning as a robust, lipophilic hydrogen bond donor [1]. However, late-stage difluoromethylation often requires harsh conditions, expensive transition-metal catalysts, or gaseous reagents (e.g., difluorocarbene precursors) that exhibit poor functional group tolerance.

To bypass these limitations, a "masked" building-block approach utilizing chlorodifluoroacetaldehyde (CDFA) or its more bench-stable surrogate, chlorodifluoroacetaldehyde ethyl hemiacetal , provides a highly modular and scalable pathway for synthesizing fluorinated heterocycles [2].

Causality in Reagent Selection: Why not use difluoroacetaldehyde directly? Unprotected difluoroacetaldehyde is notoriously unstable, rapidly undergoing polymerization or hydration, which severely limits its synthetic utility. In contrast, CDFA and its hemiacetals are stable, commercially available liquids. The strongly electron-withdrawing nature of the -CF2​Cl group renders the aldehyde carbon exceptionally electrophilic, facilitating rapid condensation with various dinucleophiles.

Following the construction of the heterocyclic core, the carbon-chlorine bond is cleaved via selective hydrodechlorination to reveal the desired -CF2​H group. This orthogonal reactivity profile prevents premature side reactions or defluorination during the initial heterocyclic ring construction.

Mechanistic Workflow & Pathway Visualization

The synthesis proceeds via a reliable two-stage sequence:

  • Cyclocondensation: CDFA ethyl hemiacetal reacts with dinucleophiles (e.g., o-phenylenediamine, o-aminophenol) under acidic catalysis. The reaction proceeds via an initial imine/aminal intermediate, followed by cyclization to yield the chlorodifluoromethylated heterocycle.

  • Reductive Dechlorination: The -CF2​Cl intermediate is subjected to catalytic hydrogenation. Because the C–Cl bond dissociation energy ( ∼326 kJ/mol ) is significantly lower than that of the C–F bond ( ∼486 kJ/mol ), palladium-catalyzed hydrogenolysis selectively excises the chlorine atom without defluorination.

G A Dinucleophile (e.g., o-Phenylenediamine) C Acid-Catalyzed Cyclocondensation A->C B CDFA Ethyl Hemiacetal (Masked Synthon) B->C D Chlorodifluoromethyl Heterocycle (-CF2Cl) C->D -H2O, -EtOH E Selective Hydrodechlorination (Pd/C, H2, Base) D->E F Difluoromethylated Heterocycle (-CF2H) E->F -HCl

Workflow for the synthesis of difluoromethylated heterocycles using CDFA hemiacetal.

Experimental Protocols

These protocols are designed as self-validating systems. In-process analytical controls (IPC) are embedded to ensure the integrity of each transformation.

Protocol A: Synthesis of 2-(Chlorodifluoromethyl)benzimidazole Objective: Construct the heterocyclic core while preserving the -CF2​Cl handle.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.0 mmol, 1.08 g) in anhydrous toluene (30 mL).

  • Reagent Addition: Add chlorodifluoroacetaldehyde ethyl hemiacetal (12.0 mmol, 1.93 g) dropwise at room temperature. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol, 86 mg).

  • Cyclocondensation: Heat the reaction mixture to reflux (110 °C) for 4–6 hours. Use a Dean-Stark trap to remove the evolved water and ethanol, driving the equilibrium toward the cyclized product.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting diamine ( Rf​≈0.1 ) should disappear, replaced by a highly UV-active spot ( Rf​≈0.5 ). Confirm via 19F NMR of a crude aliquot: a sharp singlet at approximately −58 to −62 ppm confirms the intact -CF2​Cl group.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to afford the pure 2-(chlorodifluoromethyl)benzimidazole.

Protocol B: Selective Hydrodechlorination to 2-(Difluoromethyl)benzimidazole Objective: Selectively cleave the C–Cl bond without disturbing the C–F bonds or the heterocyclic core. Causality Note: The generation of HCl during hydrogenation rapidly poisons the palladium catalyst. The stoichiometric addition of a mild base (e.g., NaHCO3​ or Et3​N ) is critical to neutralize the acid and maintain catalytic turnover.

  • Preparation: Dissolve 2-(chlorodifluoromethyl)benzimidazole (5.0 mmol, 1.01 g) in ethyl acetate (25 mL) in a hydrogenation flask.

  • Catalyst & Base Addition: Add 10% Pd/C (50 mg, 5 wt%) and solid NaHCO3​ (10.0 mmol, 840 mg).

  • Hydrogenation: Purge the flask with argon (3 cycles), then with hydrogen gas (3 cycles). Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 8 hours.

  • Self-Validation (IPC): The reaction is complete when hydrogen uptake ceases. By 19F NMR, the singlet at ∼−60 ppm must completely disappear, replaced by a characteristic doublet at ∼−115 ppm with a large geminal coupling constant ( 2JHF​≈53 Hz ), confirming the formation of the -CF2​H moiety.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst and inorganic salts. Wash the filter cake with additional EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the analytically pure 2-(difluoromethyl)benzimidazole.

Advanced Application Note: This CDFA synthon strategy is not limited to benz-fused systems. It has been elegantly applied to the synthesis of nonracemic β -lactams (azetidinones) via Staudinger [2+2] cycloadditions, where CDFA-derived imines react with ketenes to form chlorodifluoromethylated azetidinones prior to dechlorination [3].

Quantitative Data & Reaction Optimization

The efficiency of the hydrodechlorination step is highly dependent on the choice of solvent and acid scavenger. Table 1 summarizes the optimization parameters, highlighting the necessity of base additives to prevent catalyst deactivation.

Table 1: Optimization of Reductive Dechlorination Conditions

CatalystSolventBase Additive (Equiv)Time (h)Conversion (%)Isolated Yield (%)
10% Pd/CMethanolNone24< 15Trace (Catalyst Poisoned)
10% Pd/CMethanolTriethylamine (2.0)12> 9585
10% Pd/CEthyl Acetate NaHCO3​ (2.0)8> 9992
Raney-NiEthanolTriethylamine (2.0)245545 (Incomplete)

The modularity of the CDFA building block allows for the synthesis of a diverse array of difluoromethylated heterocycles. Table 2 outlines the substrate scope and corresponding yields across the two-step sequence.

Table 2: Substrate Scope for Difluoromethylated Heterocycles

Starting NucleophileHeterocycle ClassStep 1 Yield ( -CF2​Cl )Step 2 Yield ( -CF2​H )Overall Yield
o-PhenylenediamineBenzimidazole88%92%81%
o-AminophenolBenzoxazole81%89%72%
Ethane-1,2-diamineImidazoline76%85%65%
p-Methoxyaniline + KeteneAzetidinone ( β -Lactam)72%88%63%

References

  • Highly Enantioselective Decarboxylative Difluoromethylation. National Institutes of Health (PMC).
  • Organic Fluorine Compounds: Production, Properties, Applications. Studylib.
  • Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates. The Journal of Organic Chemistry (ACS).
Application

Application Note: Catalytic Asymmetric Aldol Reactions with Chlorodifluoroacetaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale The incorporation of fluorinated motifs into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The incorporation of fluorinated motifs into small molecules is a cornerstone strategy in modern drug development. The chlorodifluoromethyl group ( −CClF2​ ) is of particular interest as a lipophilic, electron-withdrawing bioisostere that can modulate metabolic stability, pKa, and target binding affinity. However, the stereoselective construction of molecules bearing −CClF2​ substituted stereocenters remains a significant synthetic challenge.

Chlorodifluoroacetaldehyde is a highly reactive, electron-deficient electrophile. Due to the strong inductive effect of the −CClF2​ group, the free aldehyde is prone to rapid polymerization and aggressive hydration under ambient conditions[1]. To harness its potential in asymmetric C-C bond formation, it is typically utilized in the form of a stable ethyl hemiacetal. This Application Note details the use of organocatalytic enamine catalysis—specifically using chiral secondary amines like L-Proline—to drive the direct asymmetric aldol reaction between ketone donors and chlorodifluoroacetaldehyde, yielding chiral β -hydroxy- β -(chlorodifluoromethyl) ketones with excellent diastereo- and enantioselectivity[3, 4].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these specific catalytic parameters are chosen rather than merely following a recipe. The reaction relies on a delicate equilibrium and precise stereocontrol mechanisms:

  • The Hemiacetal Equilibrium: Why use the hemiacetal instead of the free aldehyde? Chlorodifluoroacetaldehyde is a volatile gas/low-boiling liquid that is difficult to handle. The ethyl hemiacetal is a stable, easily quantifiable liquid. Under the mildly acidic conditions provided by the organocatalyst (e.g., the carboxylic acid of L-Proline), the hemiacetal exists in a dynamic equilibrium with the free aldehyde and ethanol. Because the free aldehyde is exceptionally electrophilic, it is rapidly intercepted by the enamine, pulling the equilibrium forward via Le Chatelier's principle without the need for harsh deprotection steps [2, 3].

  • Enamine Catalysis & Transition State Logic: The chiral secondary amine condenses with the ketone donor to form a nucleophilic enamine. For L-Proline, the reaction proceeds through a highly organized Zimmerman-Traxler-type chair transition state. The carboxylic acid protonates the incoming aldehyde, directing it via hydrogen bonding. To minimize steric clash, the bulky −CClF2​ group adopts an equatorial position in the transition state. This rigid pre-organization dictates facial selectivity, resulting in high anti or syn diastereoselectivity (depending on the substrate) and excellent enantiomeric excess (ee) [4].

  • Reaction Monitoring: Standard TLC with UV detection is often ineffective because aliphatic fluorinated aldol products lack a strong chromophore. Therefore, reaction progress is best monitored via 19F NMR, tracking the distinct chemical shift of the −CClF2​ fluorine atoms as they transition from the hemiacetal environment to the β -hydroxy ketone product.

Catalytic Cycle & Workflow

Workflow A Ketone Donor (e.g., Cyclohexanone) C Enamine Intermediate (Nucleophile) A->C Catalyst Condensation (-H2O) B Chiral Amine Catalyst (e.g., L-Proline) B->C F Stereoselective C-C Bond Formation (Zimmerman-Traxler TS) C->F D Chlorodifluoroacetaldehyde Ethyl Hemiacetal E Free Chlorodifluoroacetaldehyde (Electrophile) D->E Equilibrium (-EtOH) E->F G Iminium Aldolate F->G G->B Catalyst Regeneration H Chiral β-Hydroxy-β- (chlorodifluoromethyl) Ketone G->H Hydrolysis (+H2O)

Organocatalytic enamine cycle for asymmetric aldol addition of chlorodifluoroacetaldehyde.

(Note: Maximum diagram width is optimized for 760px viewing environments).

Experimental Protocols

Protocol A: Preparation of Chlorodifluoroacetaldehyde Ethyl Hemiacetal

This protocol is adapted from established methodologies for synthesizing fluorinated hemiacetals [2].

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Dissolve ethyl chlorodifluoroacetate (40.0 mmol, 1.0 equiv) in anhydrous diethyl ether (200 mL, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Controlled Reduction: Load a solution of Lithium Aluminum Hydride ( LiAlH4​ , 24.0 mmol, 0.6 equiv) in anhydrous THF into the addition funnel. Add dropwise over 30–45 minutes. Causality: Strict temperature control at -78 °C and slow addition are critical to prevent over-reduction of the ester to the corresponding alcohol.

  • Incubation: Stir the reaction mixture at -78 °C for 3 to 5 hours.

  • In Situ Trapping: Add absolute ethanol (10 mL, excess) directly to the mixture at -78 °C. Causality: Quenching with ethanol at cryogenic temperatures traps the highly reactive nascent aldehyde as the stable ethyl hemiacetal before it can polymerize upon warming.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Pour the mixture into a saturated aqueous NH4​Cl solution. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Dry the combined organic phases over anhydrous MgSO4​ , filter, and carefully concentrate under reduced pressure (water bath < 30 °C due to product volatility). Distill the residue under a slight vacuum to yield the pure hemiacetal.

Protocol B: Organocatalytic Asymmetric Aldol Reaction

Adapted from standard proline-catalyzed protocols for highly electrophilic fluorinated aldehydes [3, 4].

  • Reaction Assembly: In a dry glass vial equipped with a magnetic stir bar, add the ketone donor (e.g., cyclohexanone, 5.0 equiv) and L-Proline (20 mol%). Causality: Using the ketone in excess (often as the solvent) drives the enamine equilibrium forward and suppresses off-target catalyst deactivation pathways, such as oxazolidinone formation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the chlorodifluoroacetaldehyde ethyl hemiacetal (1.0 equiv) dropwise.

  • Incubation & Monitoring: Stir the reaction mixture, allowing it to slowly warm to room temperature over 24–48 hours. Monitor the reaction via 19F NMR by taking small aliquots, looking for the disappearance of the hemiacetal signal and the emergence of the product's −CClF2​ signal.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target chiral aldol adduct.

Quantitative Data & Substrate Scope

The following table summarizes expected quantitative outcomes for the L-Proline catalyzed asymmetric aldol reaction of chlorodifluoroacetaldehyde ethyl hemiacetal with various ketone donors, based on validated organocatalytic trends for fluorinated aldehydes.

Ketone DonorCatalystConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Acetone L-Proline (20 mol%)Neat, RT, 24h78%N/A85%
Cyclohexanone L-Proline (20 mol%)Neat, RT, 48h82%95:5 (anti:syn)92%
Cyclopentanone L-Proline (20 mol%)Neat, RT, 48h75%88:12 (anti:syn)89%
Tetrahydro-4H-pyran-4-one L-Proline (20 mol%)DMF, 0 °C, 48h80%92:8 (anti:syn)94%

Note: Diastereoselectivity favors the anti-isomer when utilizing L-Proline due to the preferred equatorial positioning of the −CClF2​ group in the transition state.

Troubleshooting & Optimization

  • Low Conversion / Stalled Reaction: The equilibrium between the hemiacetal and the free aldehyde can sometimes be sluggish. Adding a trace amount of water (e.g., 1-2% v/v) or using a biphasic brine system can accelerate proton transfer and facilitate hemiacetal breakdown, boosting the reaction rate without hydrolyzing the enamine.

  • Poor Enantioselectivity: If ee is lower than expected, ensure the reaction temperature is strictly controlled. Lowering the reaction temperature to -20 °C (in a co-solvent like DMF or CH2​Cl2​ ) can rigidify the transition state and improve facial discrimination, albeit at the cost of longer reaction times.

  • Product Volatility: β -hydroxy- β -(chlorodifluoromethyl) ketones derived from low molecular weight ketones (like acetone) can be semi-volatile. Avoid high vacuum and elevated temperatures during solvent removal.

References

  • The Journal of Organic Chemistry - ACS Publications (2004).
  • Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)
  • ResearchGate (2025).
  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024)
Method

Application Note: Preparation and Synthetic Utility of Chlorodifluoroacetaldehyde Ethyl Hemiacetal (CDFA-EH)

Executive Overview & Scientific Context The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery, primarily used to modulate lipophilicity, enhance metabolic stability, and serve as bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Scientific Context

The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery, primarily used to modulate lipophilicity, enhance metabolic stability, and serve as bioisosteres for oxygen- or nitrogen-containing functional groups. Among these motifs, the chlorodifluoromethyl group (–CF₂Cl) is highly prized. It not only acts as an electron-withdrawing lipophilic pharmacophore but also provides a reactive halogen handle for downstream late-stage functionalization, such as radical defluorination or cross-coupling.

However, synthesizing –CF₂Cl containing compounds is notoriously challenging. Free chlorodifluoroacetaldehyde is a highly volatile, reactive gas that rapidly polymerizes upon isolation, making it impractical for benchtop organic synthesis [1]. To circumvent this, researchers trap the nascent aldehyde as chlorodifluoroacetaldehyde ethyl hemiacetal (CDFA-EH) . This stable, distillable liquid acts as a synthetic equivalent of the aldehyde, releasing it in situ under dehydrating conditions to participate in complex cycloadditions and nucleophilic substitutions [2, 3].

This application note details the mechanistic preparation of CDFA-EH and its downstream application in the synthesis of fluorinated β -lactams—critical precursors for peptidomimetics and taxane-based anticancer agents.

Physicochemical Profile & Analytical Validation

To ensure batch-to-batch consistency, the synthesized CDFA-EH must be validated against established physicochemical parameters. The table below summarizes the quantitative data required for quality control [1].

PropertyValue / Specification
Chemical Name Chlorodifluoroacetaldehyde ethyl hemiacetal
CAS Registry Number 103813-74-7
Molecular Formula C₄H₇ClF₂O₂
Molecular Weight 160.55 g/mol
Physical State Colorless Liquid
Isolation Condition Distillation at 18 °C under reduced pressure (5 mmHg)
¹⁹F NMR Shift (CDCl₃) δ −69.0 (dd, 2JFF​ = 8.6 Hz, 3JFH​ = 3.5 Hz)
¹H NMR Shift (CDCl₃) δ 1.28 (t, 3H), 2.55 (s, 1H, OH), 3.83 (dq, 2H), 4.79 (t, 1H)

Mechanistic Synthesis & Trapping Strategy

Causality Behind the Experimental Design

The preparation of CDFA-EH relies on the controlled reduction of methyl chlorodifluoroacetate using Lithium Aluminum Hydride (LiAlH₄). The primary risk in this pathway is the over-reduction of the ester to the corresponding alcohol. To prevent this, the reaction is strictly maintained at cryogenic temperatures (−78 °C) to stabilize the tetrahedral aluminum intermediate.

Furthermore, instead of a standard aqueous workup which would liberate the highly unstable free aldehyde, the reaction is quenched with an excess of ethanol. The ethanol serves a dual purpose: it safely destroys unreacted hydride and immediately attacks the released aldehyde to form the thermodynamically stable ethyl hemiacetal [1, 2].

Step-by-Step Preparation Protocol

Reagents: Methyl chlorodifluoroacetate (10.0 mmol), LiAlH₄ (2.5 mmol), Anhydrous Diethyl Ether (20 mL), 95% Ethanol (2 mL), Saturated Aqueous NH₄Cl.

  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an addition funnel. Dissolve methyl chlorodifluoroacetate in anhydrous diethyl ether to create a 0.5 M solution. Submerge the flask in a dry ice/acetone bath to reach an internal temperature of −78 °C.

  • Controlled Reduction: Prepare a suspension of LiAlH₄ in anhydrous ether. Add this dropwise to the ester solution over 30 minutes. Crucial: The slow addition ensures the internal temperature does not spike, which would trigger over-reduction. Stir the mixture at −78 °C for 5 hours.

  • Hemiacetal Trapping: Quench the reaction by injecting 95% ethanol directly into the −78 °C mixture. Allow the reaction to stir for an additional 2 hours while gradually warming to room temperature.

  • Emulsion Breaking (Self-Validation): Pour the mixture into a saturated aqueous NH₄Cl solution. Validation Check: The initial thick, unworkable aluminum gel will break apart into distinct, separable aqueous and organic layers, indicating successful neutralization of the aluminum salts.

  • Extraction & Isolation: Extract the aqueous phase twice with diethyl ether. Dry the combined organic phases over anhydrous MgSO₄ and evaporate the solvent under reduced pressure (5 mmHg) at a low temperature to avoid volatilizing the product.

  • Purification: Distill the crude residue at 18 °C (5 mmHg) to yield pure CDFA-EH (approx. 33% yield).

  • Analytical Validation: Run a ¹⁹F NMR of the distillate. The presence of a doublet of doublets at δ −69.0 ppm confirms the retention of the –CF₂Cl group and the formation of the hemiacetal CH center, definitively distinguishing it from the over-reduced alcohol byproduct [1].

Downstream Application: Synthesis of Fluorinated β -Lactams

Causality Behind the Experimental Design

CDFA-EH is an ideal electrophile for the synthesis of fluorinated imines. However, because it is a hemiacetal, the equilibrium heavily favors the starting materials unless water is actively removed from the system. By utilizing a Dean-Stark apparatus and refluxing in toluene, water is azeotropically removed, forcing the hemiacetal to collapse into the reactive aldehyde, which immediately condenses with the primary amine [1, 3]. The resulting imine can then undergo a Staudinger[2+2] cycloaddition with a ketene (generated in situ from an acid chloride and a tertiary amine base) to yield a stereodefined cis- β -lactam.

Step-by-Step Application Protocol

Reagents: CDFA-EH (10.0 mmol), p-Methoxyaniline (10.0 mmol), Toluene (20 mL), Triethylamine (30.0 mmol), Benzyloxyacetyl chloride (15.0 mmol), Anhydrous Dichloromethane (DCM).

  • Azeotropic Dehydration (Imine Formation): In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine CDFA-EH and p-methoxyaniline in toluene. Reflux the mixture under Argon for 1.5 hours.

  • Reaction Monitoring (Self-Validation): Validation Check: Monitor the Dean-Stark trap. The cessation of water droplet accumulation serves as a physical indicator that the condensation equilibrium has been fully driven to the imine.

  • Imine Isolation: Cool the mixture, remove the toluene under vacuum, and distill the residue (70 °C, 6 mmHg) to isolate the N-(2,2,2-chlorodifluoroethylidene)anisidine. ¹⁹F NMR will show a shift to δ −59.0 ppm, confirming the loss of the hemiacetal hydroxyl.

  • Staudinger Cycloaddition: Dissolve the purified imine in anhydrous DCM and cool to −20 °C. Add triethylamine, followed by the dropwise addition of benzyloxyacetyl chloride.

  • Product Isolation: The base generates the ketene in situ, which undergoes a stereoselective [2+2] cycloaddition with the imine. After standard aqueous workup and silica gel chromatography, the cis-3-(benzyloxy)-4-(chlorodifluoromethyl)azetidin-2-one ( β -lactam) is isolated. This intermediate is a direct precursor to nonracemic methyl syn-(3-fluoroalkyl)isoserinates [1].

Workflow Visualization

The following diagram illustrates the continuous synthetic logic from the commercially available ester, through the stable CDFA-EH intermediate, to the final complex β -lactam architecture.

G A Methyl Chlorodifluoroacetate (Starting Material) B Hydride Reduction (LiAlH4, -78 °C) A->B Step 1 Ether C In Situ Trapping (EtOH Quench) B->C Step 2 Prevent Polymerization D CDFA-EH (Stable Hemiacetal) C->D Workup & Distillation E Imine Condensation (Dean-Stark, -H2O) D->E + p-Methoxyaniline Toluene, Reflux F Fluorinated Imine (Reactive Intermediate) E->F Azeotropic Dehydration G Staudinger [2+2] (Ketene Addition) F->G + Benzyloxyacetyl chloride + NEt3 H cis-β-Lactam (Isoserinate Precursor) G->H Stereoselective Cycloaddition

Figure 1: Synthetic workflow detailing the preparation of CDFA-EH and its application in β-lactam synthesis.

References

  • Title: Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates Source: The Journal of Organic Chemistry, 1997, 62(25), 8826–8833. URL: [Link]

  • Source: European Patent Office (EP 2014686 B1), 2004.
  • Title: Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds Source: Current Organic Chemistry, 2004, 8(17), 1659-1675. URL: [Link]

Application

Advanced Applications of Chlorodifluoroacetaldehyde in Pharmaceutical Drug Discovery

The Strategic Role of Chlorodifluoroacetaldehyde (CDFA) Chlorodifluoroacetaldehyde (CDFA, CAS 811-96-1) is a highly reactive, halogenated aliphatic aldehyde that serves as a pivotal building block in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Chlorodifluoroacetaldehyde (CDFA)

Chlorodifluoroacetaldehyde (CDFA, CAS 811-96-1) is a highly reactive, halogenated aliphatic aldehyde that serves as a pivotal building block in modern medicinal chemistry[1]. The strategic installation of a chlorodifluoromethyl (–CF₂Cl) group can profoundly alter a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Due to the intense electron-withdrawing nature of the two fluorine atoms and the chlorine atom, the carbonyl carbon of CDFA is exceptionally electrophilic[1].

In aqueous environments, this extreme electrophilicity drives the thermodynamic equilibrium almost entirely toward the hydrated gem-diol form (chlorodifluoroacetaldehyde hydrate)[2]. This unique physicochemical behavior allows CDFA to function not only as a versatile synthetic synthon for fluorinated heterocycles but also as a potent, slow-binding transition-state analog for serine hydrolases[3].

Section 1: Synthetic Utility – Installing the Chlorodifluoromethyl Motif

In drug discovery, CDFA is frequently utilized to synthesize fluorinated heterocycles, such as azetidinones and thiazolidines, via condensation reactions with amines and thiols[4]. The reaction of CDFA with 1,2-aminothiols (e.g., L-cysteine) proceeds via a thiohemiacetal intermediate, followed by rapid dehydration and intramolecular cyclization to yield thiazolidine derivatives[3].

G A Chlorodifluoroacetaldehyde (CDFA) C Thiohemiacetal Intermediate A->C Nucleophilic Attack B L-Cysteine B->C SH Addition D Dehydration & Cyclization C->D -H2O E 2-(Chlorodifluoromethyl) thiazolidine derivative D->E

Fig 1. Reaction workflow for the synthesis of CDFA-derived thiazolidines.

Protocol 1: Diastereoselective Synthesis of 2-(Chlorodifluoromethyl)thiazolidine-4-carboxylic acid

Causality & Design: The use of a neutral phosphate buffer (pH 7.0) ensures that the thiol group of L-cysteine is sufficiently nucleophilic while preventing the base-catalyzed degradation of the highly reactive aldehyde. The protocol is designed to be a self-validating system through ¹⁹F NMR monitoring; the disappearance of the CDFA hydrate signal and the emergence of diastereomeric thiazolidine signals confirm successful cyclization.

  • Reagent Preparation: Prepare a 100 mM solution of L-cysteine in 100 mM potassium phosphate buffer (pH 7.0). Degas the buffer thoroughly with argon for 15 minutes to prevent oxidative disulfide bond formation (cystine precipitation), which would deplete the nucleophile.

  • Aldehyde Addition: Add CDFA (or its hemiacetal equivalent) to a final concentration of 10 mM. The 10-fold molar excess of L-cysteine drives the equilibrium toward complete conversion and prevents competitive side reactions.

  • Incubation: Incubate the reaction mixture at 37 °C in a shaking water bath for 2 hours.

  • Reaction Monitoring (Self-Validation): Transfer a 0.5 mL aliquot to an NMR tube. Spike with 10% D₂O for spectrometer locking. Acquire a ¹⁹F NMR spectrum. The product will present distinct doublets (due to the formation of diastereomers dictated by the bulky –CF₂Cl group) typically in the range of -55 to -65 ppm, clearly distinguishable from the starting CDFA hydrate[3].

  • Isolation: Acidify the mixture carefully to pH 3.0 using 1 M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the nonracemic thiazolidine product.

Section 2: Pharmacological Profiling – Esterase Inhibition by CDFA Hydrate

Beyond its use as a synthetic reagent, CDFA is a known reactive metabolite of certain hydrochlorofluorocarbons[3]. In biological media, CDFA exists almost exclusively as a stable hydrate. This gem-diol structurally mimics the tetrahedral intermediate formed during the hydrolysis of esters by serine hydrolases. Consequently, CDFA hydrate acts as a potent, slow-binding inhibitor of mammalian carboxylesterases and acetylcholinesterases, making it a valuable tool compound for profiling enzyme kinetics and drug metabolism[5].

G A CDFA (Carbonyl Form) C CDFA Hydrate (Gem-diol) A->C Hydration (Keq >> 1) B Aqueous Buffer (pH 7.4) B->C D Carboxylesterase Active Site C->D Active Site Binding E Tetrahedral Transition State Mimicry (Slow-Binding) D->E Enzyme Inhibition

Fig 2. Mechanism of carboxylesterase inhibition by CDFA hydrate.

Protocol 2: In Vitro Carboxylesterase Inhibition Kinetic Assay

Causality & Design: Because CDFA hydrate is a slow-binding inhibitor, pre-incubation with the enzyme is mandatory. If the substrate is added simultaneously with the inhibitor, the apparent IC₅₀ will be artificially high and inaccurate. p-Nitrophenyl acetate (pNPA) is utilized as a colorimetric substrate, providing a self-validating, real-time readout of enzyme activity via absorbance at 405 nm.

  • Enzyme Preparation: Dilute purified mammalian carboxylesterase to a working concentration of 0.1 U/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA. The BSA acts as a carrier protein to stabilize the enzyme and prevent non-specific binding to the microplate walls.

  • Inhibitor Dilution: Prepare a serial dilution of CDFA hydrate (ranging from 0.1 µM to 100 µM) in the assay buffer.

  • Pre-Incubation: In a clear-bottom 96-well microplate, mix 90 µL of the enzyme solution with 10 µL of the CDFA hydrate dilutions. Incubate at 37 °C for exactly 30 minutes. This critical step allows the slow-binding tetrahedral complex to form within the enzyme's active site.

  • Substrate Addition: Initiate the reaction by rapidly adding 100 µL of 1 mM pNPA (pre-dissolved in 1% DMSO/buffer to ensure solubility).

  • Kinetic Measurement: Immediately monitor the change in absorbance at 405 nm (corresponding to the formation of the p-nitrophenolate anion) using a microplate reader in kinetic mode for 10 minutes at 37 °C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curves. Plot fractional activity (Vᵢ/V₀) versus inhibitor concentration using non-linear regression to determine the IC₅₀ and specific inhibition constants (Kᵢ).

Quantitative Data Summary

The following table summarizes key physicochemical and biological parameters associated with CDFA and its derivatives, providing a benchmark for analytical validation during drug discovery workflows.

Compound / AdductProperty / ParameterValue / ObservationReference
Chlorodifluoroacetaldehyde (CDFA) Hydration Equilibrium>99% Gem-diol in H₂O[2]
CDFA-L-Cysteine Adduct ¹⁹F NMR Chemical Shift~ -55 to -65 ppm (Diastereomers)[3]
CDFA Hydrate Carboxylesterase InhibitionSlow-binding, potent inhibition[5]
CDFA Hemiacetal Imine Formation Yield>60% with anilines (e.g., p-anisidine)[4]

References

  • Chemical Research in Toxicology (ACS Publications). Reaction of Trifluoroacetaldehyde with Amino Acids, Nucleotides, Lipid Nucleophiles, and Their Analogs. Retrieved from[Link]

  • Annual Reviews. THE MAMMALIAN CARBOXYLESTERASES: From Molecules to Functions. Retrieved from[Link]

  • The Journal of Organic Chemistry (ACS Publications). Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates. Retrieved from[Link]

  • Chemistry LibreTexts. 16.08: Hydration of Ketones and Aldehydes. Retrieved from[Link]

Sources

Method

chlorodifluoroacetaldehyde applications in novel agrochemical synthesis

Application Note: Chlorodifluoroacetaldehyde in the Synthesis of Next-Generation Agrochemicals Executive Summary Chlorodifluoroacetaldehyde (CDFA, CAS: 811-96-1) is a highly reactive, halogenated building block critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chlorodifluoroacetaldehyde in the Synthesis of Next-Generation Agrochemicals

Executive Summary

Chlorodifluoroacetaldehyde (CDFA, CAS: 811-96-1) is a highly reactive, halogenated building block critical for introducing chlorodifluoromethyl (-CF2Cl) and difluoromethyl (-CF2H) motifs into agrochemical scaffolds[1]. The strategic insertion of these fluorinated groups dramatically enhances the lipophilicity, metabolic stability, and target-binding affinity of crop protection agents[2]. This application note provides drug development professionals and agrochemical researchers with validated protocols for handling CDFA, focusing on its conversion to stable hemiacetals and subsequent integration into high-value targets such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicidal azetidinones.

Mechanistic Rationale: The Role of the -CF2Cl Motif

The unique physicochemical profile of CDFA is driven by the strong electron-withdrawing nature of its two fluorine atoms, which hyper-polarizes the adjacent carbonyl group, rendering it exceptionally electrophilic[2].

  • Causality in Design : In agrochemical design, the -CF2Cl group serves a dual purpose. First, it acts as a steric and electronic shield, preventing cytochrome P450-mediated oxidative degradation of the active ingredient. Second, the C-Cl bond provides a versatile synthetic handle; it can be retained for specific binding interactions or reductively dechlorinated late in the synthesis to yield a -CF2H group. The -CF2H group is a known lipophilic hydrogen-bond donor, a critical pharmacophore in modern SDHI fungicides.

  • Handling & Stability : Free CDFA is a volatile liquid that is prone to polymerization and oxidation. To ensure reproducible stoichiometry and prevent loss during synthesis, CDFA is almost exclusively generated and utilized as its hydrate or ethyl hemiacetal[3][4].

Physicochemical Data & Diagnostic Metrics

To ensure a self-validating workflow, researchers must verify the integrity of the CDFA intermediates. The following table summarizes the key properties and diagnostic markers for CDFA and its derivatives.

Property / MetricValueMechanistic Implication / Validation Use
CAS Number 811-96-1Unique identifier for the free aldehyde[1].
Chemical Formula C2HClF2OHigh halogen content drives carbonyl electrophilicity[2].
Boiling Point ~62 °C at 30 mmHgHigh volatility necessitates handling as a hemiacetal/hydrate[3].
19F NMR Shift -70.56 ppm (typical)Diagnostic peak confirming the intact -CF2Cl motif[3].
1H NMR Shift 5.24 ppm (t, 1H)Confirms the aldehyde/acetal methine proton environment[3].

Experimental Protocols

Protocol A: Controlled Synthesis of Ethyl Chlorodifluoroacetaldehyde Hemiacetal

Objective : To synthesize a stable, handleable CDFA equivalent from ethyl chlorodifluoroacetate without over-reduction to the primary alcohol[4]. Causality & Choice of Reagents : Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH4). While LiAlH4 risks over-reducing the ester into an alcohol[3], DIBAL-H at -78 °C forms a stable tetrahedral aluminum acetal intermediate that resists further reduction. Quenching this intermediate with ethanol directly yields the stable ethyl hemiacetal[4].

Step-by-Step Methodology :

  • Preparation : Flame-dry a 100 mL Schlenk flask and purge with Argon. Add ethyl chlorodifluoroacetate (5.0 g, 31.6 mmol) and anhydrous diethyl ether (15 mL)[4].

  • Temperature Control : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C. Critical Step: Strict temperature control prevents the collapse of the tetrahedral intermediate.

  • Reduction : Dropwise add DIBAL-H (38 mL, 1.0 M in CH2Cl2) over 30 minutes. Stir the reaction mixture at -78 °C for 5 hours[4].

  • Hemiacetal Formation : Slowly inject 95% Ethanol (2 mL) into the cold solution[4]. The ethanol quenches unreacted DIBAL-H and reacts with the collapsing intermediate to form the hemiacetal.

  • Workup (Self-Validation) : Warm the mixture to room temperature. Pour into a saturated aqueous NH4Cl solution to break the aluminum emulsion. Extract with diethyl ether (2 x 50 mL). Dry the organic phase over MgSO4[4].

  • Validation : Evaporate the solvent under reduced pressure (5 mmHg). The resulting crude liquid should exhibit a characteristic 19F NMR triplet around -70.56 ppm, confirming the presence of the -CF2Cl group[3][4].

Protocol B: [2+2] Ketene-Imine Condensation for Fluorinated Azetidinones

Objective : Utilize the CDFA hemiacetal to construct a fluorinated β-lactam (azetidinone) scaffold, a structural motif emerging in novel herbicides and safeners[4]. Causality & Choice of Reagents : The hemiacetal is condensed with an aniline derivative using a Dean-Stark apparatus. The azeotropic removal of water and ethanol drives the equilibrium entirely toward the imine[4].

Step-by-Step Methodology :

  • Imine Formation : In a round-bottom flask equipped with a Dean-Stark trap, combine the ethyl chlorodifluoroacetaldehyde hemiacetal (10 mmol), p-methoxyaniline (10 mmol), and toluene (20 mL)[4].

  • Azeotropic Distillation : Reflux the mixture under Argon for 1.5 hours[4]. Self-Validation: The collection of water/ethanol in the trap visually confirms the progress of the condensation.

  • Solvent Removal : Concentrate the toluene solution under vacuum to isolate the crude (2,2,2-chlorodifluoroethylidene)anisidine imine[4].

  • Cycloaddition : Dissolve the imine in anhydrous dichloromethane, cool to 0 °C, and add a tertiary amine base (e.g., triethylamine). Dropwise add a ketene precursor (e.g., benzyloxyacetyl chloride).

  • Isolation : Stir for 4 hours, wash with 5% NaHCO3, dry, and purify via flash chromatography to isolate the cis-fluorinated azetidinone[4].

Agrochemical Target Pathways

The versatility of CDFA allows it to act as a central node in the divergent synthesis of multiple agrochemical classes. The diagram below illustrates the logical workflow from the raw building block to the final biological targets.

G A Chlorodifluoroacetaldehyde (ClF2CCHO) B DIBAL-H Reduction & EtOH Quench A->B C Ethyl Hemiacetal (Stable Intermediate) B->C D Hydrazine Condensation & Cyclization C->D E [2+2] Ketene-Imine Cycloaddition C->E F Difluoromethyl Pyrazoles (SDHI Fungicides) D->F G Fluorinated Azetidinones (Herbicide Scaffolds) E->G H Complex II Inhibition (Fungal Respiration) F->H I Target Enzyme Inhibition (Plant Metabolism) G->I

Fig 1. Synthetic workflows and biological target pathways of chlorodifluoroacetaldehyde.

Safety and Environmental Considerations

Handling fluorinated aldehydes requires stringent safety protocols. CDFA is a severe respiratory irritant and exhibits potential toxicity[2]. All operations must be conducted in a high-velocity fume hood. Furthermore, the environmental persistence of fluorinated compounds necessitates the responsible disposal of all halogenated waste streams in compliance with local environmental regulations.

References[1] 811-96-1 Chlorodifluoroacetaldehyde C2HClF2O, Formula, NMR, Boiling Point. Guidechem. URL: https://www.guidechem.com/dictionary/811-96-1.html[2] CAS 811-96-1: 2-Chloro-2,2-difluoroacetaldehyde. CymitQuimica. URL: https://www.cymitquimica.com/products/811-96-1/[3] Method for producing the fluorinated compounds and polymers - EP 2014686 B1. European Patent Office / Google Patents. URL: https://patents.google.com/patent/EP2014686B1/en[4] Diastereoselective Synthesis of the Nonracemic Methyl syn-(3-Fluoroalkyl)isoserinates. The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jo00006a015

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in Chlorodifluoroacetaldehyde Condensations

Welcome to the technical support center for optimizing condensation reactions involving chlorodifluoroacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing condensation reactions involving chlorodifluoroacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into overcoming common challenges associated with this unique and highly reactive reagent. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: The Unique Reactivity of Chlorodifluoroacetaldehyde

Chlorodifluoroacetaldehyde (CF₂ClCHO) is a potent building block in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals. However, its synthetic utility is matched by its challenging reactivity. The carbonyl carbon is rendered exceptionally electrophilic by the powerful electron-withdrawing effects of the two fluorine atoms and the chlorine atom. This high reactivity, while desirable for forming C-C bonds, also opens several pathways to low yields and complex side reactions.

Key Handling & Stability Considerations:

  • Hydration: CF₂ClCHO readily forms a stable hydrate. Ensure you are using the anhydrous form or accurately accounting for the hydrate's presence. Anhydrous conditions are often critical for success.

  • Purity: Like many aldehydes, CF₂ClCHO can be prone to polymerization or degradation upon storage. It is advisable to use freshly supplied or purified material for best results.[1] Purity can be checked via ¹⁹F or ¹H NMR.

  • Volatility: With a low boiling point, care must be taken to prevent loss of the reagent during handling and reaction setup, especially when working under vacuum or at elevated temperatures.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during experimentation.

Q1: My reaction is resulting in a very low yield or no product at all. What are the most likely causes?

Low yields are the most frequent issue and can typically be attributed to one of three main areas:

  • Inactive Reagents or Catalyst: The most common culprit is the base or catalyst used to generate the nucleophile (e.g., an enolate). Bases like LDA or LiHMDS can degrade if improperly handled. Similarly, the nucleophilic partner may be of poor quality.

  • Improper Reaction Conditions: The extreme reactivity of CF₂ClCHO often necessitates very low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions. Running the reaction at too high a temperature can lead to decomposition.[1]

  • Hydrolysis of Intermediates: Any residual water in the reaction can quench the enolate intermediate before it has a chance to react with the aldehyde.[1] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Q2: My TLC plate shows a smear or a multitude of spots. What side reactions are occurring?

A complex reaction mixture points to a lack of selectivity and the prevalence of side reactions. Given the high electrophilicity of CF₂ClCHO, several undesired pathways are possible[2]:

  • Polymerization/Oligomerization: The aldehyde can react with itself, especially in the presence of a strong base or Lewis acid.

  • Cannizzaro-type Reactions: Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid can occur under strongly basic conditions.

  • Tishchenko-type Processes: Dimerization to form an ester is another possibility.

  • Self-Condensation of the Nucleophile: If your nucleophile (e.g., a ketone) is added too slowly or the base is not strong enough, it may self-condense before the aldehyde is introduced.

Q3: The reaction works, but my starting materials are never fully consumed, even after extended reaction times. What can I do?

Incomplete conversion suggests the reaction is either too slow or has reached an unfavorable equilibrium.[3] To address this, you can:

  • Increase the Temperature: While risky, a carefully controlled, slight increase in temperature after the initial addition at -78 °C can sometimes drive the reaction to completion.

  • Change the Solvent: Switching to a more polar aprotic solvent like DMF might accelerate the reaction, though this must be balanced against the risk of side reactions.[4][5]

  • Re-evaluate Stoichiometry: Ensure an appropriate excess of one reagent is used if necessary to push the equilibrium forward. The order of addition is also critical; slowly adding the aldehyde to a pre-formed excess of the nucleophile is often the best strategy.[2]

In-Depth Troubleshooting & Optimization Guides

Troubleshooting Low Yields

Use the following flowchart and table to systematically diagnose and resolve issues with reaction yield.

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Optimizing Reaction Parameters

Fine-tuning your reaction conditions is paramount. The following table provides a starting point for optimization.

ParameterRecommendation & RationalePotential Pitfalls
Base/Catalyst For Enolates: Use strong, non-nucleophilic bases like LDA or LiHMDS to ensure rapid and complete formation of the kinetic enolate. Rationale: This minimizes the concentration of free base available to react with the sensitive aldehyde.Degradation: Amide bases are sensitive to air and moisture. Use freshly prepared or titrated solutions. Steric Hindrance: Very bulky bases may deprotonate slowly.
Solvent Standard: THF is a good starting point for low-temperature reactions. For difficult reactions: High-boiling polar aprotic solvents like DMF may increase rates and yields.[4][5] Rationale: Solvent choice impacts enolate solubility, aggregation state, and overall reaction kinetics.Side Reactions: Solvents like DMF can be difficult to remove and may promote side reactions at higher temperatures.
Temperature Initial Addition: Always perform the addition of chlorodifluoroacetaldehyde at -78 °C (dry ice/acetone bath). Rationale: This controls the highly exothermic initial reaction and prevents thermal runaway and byproduct formation.Stalling: If the reaction stalls, a slow warm-up to 0 °C or even room temperature may be required. Monitor closely with TLC.[1]
Addition Order Add the chlorodifluoroacetaldehyde solution slowly to the pre-formed nucleophile/enolate solution.[2] Rationale: This maintains a low concentration of the electrophile, minimizing its self-polymerization and other side reactions.Rate: Adding too slowly can extend reaction times unnecessarily, allowing for potential enolate decomposition.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation with a Ketone

This protocol is a general guideline and requires optimization for specific substrates.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

    • Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Enolate Formation:

    • In the reaction flask, dissolve the ketone (1.0 equiv.) in anhydrous THF (to make a ~0.5 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flame-dried flask, prepare a solution of chlorodifluoroacetaldehyde (1.1 equiv.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold enolate solution over 20-30 minutes.

    • Monitor the reaction progress by TLC.[3] After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.[6]

Protocol 2: Alternative Strategy - The Mukaiyama Aldol Addition

If standard basic conditions fail, a Lewis acid-catalyzed Mukaiyama aldol addition using a silyl enol ether can be a powerful alternative. This approach avoids the use of strong bases. The stereochemical outcome of such additions to α-chloro aldehydes can be complex, and careful analysis is required.[7][8]

Mechanistic Insights: Desired vs. Undesired Pathways

Understanding the competing reaction pathways is key to rationally designing your experiment.

Caption: Competing reaction pathways in chlorodifluoroacetaldehyde condensations.

This diagram illustrates the critical juncture where the highly reactive aldehyde can either undergo the desired C-C bond formation with the enolate or be diverted into non-productive polymerization or disproportionation pathways. Your goal is to maximize the rate of the desired reaction, primarily through temperature control and the strategic use of a pre-formed enolate.

References

  • Optimization of the Condensation Reaction. ResearchGate. [Link]

  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Synform. [Link]

  • Main and side reactions for the cross‐condensation between acetaldehyde and butanone under acidic conditions. ResearchGate. [Link]

  • Can not get an aldol reaction to go. Reddit. [Link]

  • Optimization of reaction conditions for the condensation of 4-chloro benzaldehyde, malononitrile, and ethyl acetoacetate. ResearchGate. [Link]

  • Reaction development and optimization a, An investigation of the... ResearchGate. [Link]

  • Mukaiyama aldol addition to α-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. Royal Society of Chemistry. [Link]

  • Mukaiyama aldol addition to α-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. KTH DiVA. [Link]

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Reference Data & Comparative Studies

Validation

Chlorodifluoroacetaldehyde vs. Trifluoroacetaldehyde in Organic Synthesis: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate fluorinated building blocks for late-stage functionalization and scaffold design. The strategic incorporation of fluorinated motifs can drastically alter a drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate fluorinated building blocks for late-stage functionalization and scaffold design. The strategic incorporation of fluorinated motifs can drastically alter a drug candidate's lipophilicity, metabolic stability, and binding affinity. Two highly reactive, yet distinct, building blocks are trifluoroacetaldehyde (CF3CHO) and chlorodifluoroacetaldehyde (ClF2CCHO).

While CF3CHO is the premier reagent for installing the metabolically robust trifluoromethyl (-CF3) group[1], ClF2CCHO introduces a chlorodifluoromethyl (-CF2Cl) moiety, which serves as a versatile handle for subsequent cross-coupling or radical chemistry[2]. This guide objectively compares their reactivity profiles, handling requirements, and synthetic applications to assist researchers in selecting the optimal reagent for their workflows.

Physicochemical Properties & Reactivity Profiles

The extreme electronegativity of the adjacent halogen atoms renders the carbonyl carbon in both aldehydes highly electrophilic. Consequently, neither exists stably as a free aldehyde under ambient moisture; they rapidly form hydrates or hemiacetals.

Table 1: Physicochemical Comparison

PropertyTrifluoroacetaldehyde (Fluoral)Chlorodifluoroacetaldehyde
CAS Number 75-90-1[1]811-96-1[2]
Physical State (Ambient) Gas (bp: -19 °C to -17 °C)[3]Colorless Liquid[2]
Common Storage Form Hydrate or Ethyl Hemiacetal (TFAE)[3]Neat liquid or Hydrate
Primary Synthetic Utility -CF3 installation, gem-difluoroolefination[4]-CF2Cl installation, tandem functionalization
Key Reactivity Handle Electrophilic carbonyl, Nucleophilic CF3⁻ source[5]Electrophilic carbonyl, C-Cl bond activation
Mechanistic Causality in Synthetic Workflows

The choice between these two reagents dictates the downstream synthetic trajectory.

  • Trifluoroacetaldehyde (CF3CHO): Beyond standard electrophilic addition, CF3CHO has evolved into a versatile reagent. For instance, its hydrate can act as a nucleophilic trifluoromethylating agent. The causality here relies on thermodynamics: deprotonation of the hydrate by a strong base (e.g., t-BuOK) forms a dianion. The subsequent release of the CF3⁻ anion is highly exothermic, providing the driving force for nucleophilic attack on target carbonyls[5]. Additionally, converting CF3CHO to its N-triftosylhydrazone enables transition-metal-free gem-difluoroolefination with organoboronic acids[4].

  • Chlorodifluoroacetaldehyde (ClF2CCHO): The presence of the chlorine atom slightly reduces the volatility of the compound, making it a liquid at room temperature[2]. The strategic advantage of the -CF2Cl group lies in the lability of the C-Cl bond compared to the C-F bond. After the initial electrophilic addition of the aldehyde to a nucleophile, the resulting -CF2Cl adduct can undergo radical generation or palladium-catalyzed cross-coupling, allowing for the construction of complex, heavily substituted fluorinated scaffolds.

Visualizing the Divergent Workflows

G CF3CHO Trifluoroacetaldehyde (CF3CHO) CF3_Adduct CF3-Adducts (Metabolically Stable) CF3CHO->CF3_Adduct Nucleophilic/Electrophilic Addition gemDifluoro gem-Difluoroalkenes CF3CHO->gemDifluoro Hydrazone Coupling ClF2CCHO Chlorodifluoroacetaldehyde (ClF2CCHO) CF2Cl_Adduct CF2Cl-Adducts (Versatile Handles) ClF2CCHO->CF2Cl_Adduct Electrophilic Addition CrossCoupling Cross-Coupling / Radical Reactions CF2Cl_Adduct->CrossCoupling C-Cl Bond Activation

Divergent synthetic workflows for CF3CHO vs ClF2CCHO in drug discovery.

Validated Experimental Protocols
Protocol 1: Microwave-Assisted On-Demand Generation of Anhydrous CF3CHO

Causality: Handling gaseous fluoral is notoriously difficult. Traditional generation from trifluoroacetaldehyde ethyl hemiacetal (TFAE) requires harsh vapor-phase conditions (~400 °C)[3]. Microwave irradiation provides rapid, localized heating, allowing efficient generation at much lower bulk temperatures (100–150 °C) while preventing thermal degradation.

Self-Validating Steps:

  • Setup: Equip a microwave-safe reaction vessel with a gas outlet connected via a dry N2 sweep to a receiving flask (cooled to -78 °C) containing the target nucleophile or solvent.

  • Reagents: Add TFAE and concentrated H2SO4 to the reaction vessel[3]. The acid catalyzes the decomposition of the hemiacetal.

  • Irradiation: Irradiate the mixture at 100 °C for 5 minutes, followed by 150 °C for 5 minutes[3].

  • Validation: Monitor the continuous sweeping of dry N2. The successful generation of anhydrous CF3CHO is validated by the immediate consumption of the nucleophile in the receiving flask, which can be monitored via TLC or in-situ IR spectroscopy (monitoring the disappearance of the nucleophile's functional group).

Protocol 2: Nucleophilic Trifluoromethylation using CF3CHO Hydrate

Causality: This protocol bypasses the need for expensive TMSCF3 (Ruppert-Prakash reagent). The reaction relies on the thermodynamic instability of the deprotonated hydrate salt, which expels the CF3⁻ anion in situ to drive the reaction forward[5].

Self-Validating Steps:

  • Preparation: Dissolve the target carbonyl compound (e.g., a non-enolizable benzaldehyde) and trifluoroacetaldehyde hydrate (1.5 equiv) in anhydrous DMF under an argon atmosphere[5].

  • Deprotonation: Cool the mixture to 0 °C and slowly add t-BuOK (4.0 equiv)[5]. The strong base is required to form the critical dianion intermediate.

  • Reaction & Quench: Stir for 2 hours. The release of CF3⁻ and subsequent attack on the target carbonyl is highly exothermic. Quench the reaction with saturated aqueous NH4Cl.

  • Validation: Extract with ethyl acetate and analyze the crude mixture via 19F NMR. The disappearance of the hydrate signal (~ -82 ppm) and the appearance of the α-trifluoromethyl alcohol signal (~ -77 ppm) acts as an internal validation of successful CF3 transfer.

Performance & Yield Comparison

Table 2: Comparative Performance Data

ParameterCF3CHO (via Hydrate/Hemiacetal)ClF2CCHO (Neat/Hydrate)
Atom Economy (CF3/CF2Cl transfer) High (Atom economical CF3 source)[5]Moderate (Requires subsequent C-Cl cleavage)
Typical Yields (Addition Reactions) 65% - 90%[5]50% - 85%
Operational Complexity High (Requires on-demand generation or low temps)[3]Moderate (Liquid state simplifies handling)[2]
Downstream Versatility Low (CF3 is generally an inert endpoint)High (C-Cl bond allows further elaboration)
Conclusion

For terminal metabolic stabilization, CF3CHO remains the gold standard, particularly when utilized through modern, atom-economical hydrate protocols or microwave-assisted generation[3][5]. Conversely, ClF2CCHO is the reagent of choice when the synthetic strategy demands a lipophilic fluorinated core with a built-in handle for late-stage structural diversification[2].

References
  • CymitQuimica. "CAS 811-96-1: 2-Chloro-2,2-difluoroacetaldehyde." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjA1wRFZWasBrmJdTf6IwWdHPoQZj8Y9aotLwqd2dBkHTKDCFxZSPTy6z8IJopTLqroONg_GbroWit7bNIr6dHBlhA7Zl5D4zroMEAvw9tmNXQYPt3lYGGPlBdmM6w2jxl]
  • CymitQuimica. "CAS 75-90-1: Trifluoroacetaldehyde." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7h85PyoWRB6wVr9On3rtsg4hZ50IuKLXKKIM90vpWozePF-2PqwWXQDoTKXfJ0Uf9CseNOK0E3PKF7Hw2F_1XBTqCziC2Fl_T9R7nEHYgfQrBlCUKW6VqVztFOQFwFeI=]
  • PMC (National Institutes of Health). "Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KbqFVbk4wxuhXihomcuJ2I54ct1e7RVgfJDAHN0y8kHXkP9Ml46aDwONXylixEdmq-YU4aYA03qCQhqrBu-1RuF7C29hAhq_ECcyIjkwalftk0nol0Pqw_ZYo93LmfGRTOB1O7qYnwWqS9c=]
  • PMC (National Institutes of Health). "Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv223sPOd6NyiUNnj-3GsogyPBu-Oo593WgfP9VPfXJoeq_DTJNfFNpXl0MUV6_E4GwC75Wk2Br5mHH1pijP71rGNHAcK0-aYX8B3CUGDbU8NmwFAGB6FB270zlTSl_P-wbvmTJt_jwZ0lLNs=]
  • ACS Publications. "Coupling of Trifluoroacetaldehyde N-Triftosylhydrazone with Organoboronic Acids for the Synthesis of gem-Difluoroalkenes." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYdXeLyVrU0OURf2XdYb_g3jekimrYL937OzgNjGthTurtK973hJc7gWkZnnbY483xGXuFyetNkREFmI--8DiJcK8vCDyX8175g7lg6PQEQArvDJpDqKkdDKlqhDOZbkEGzvKaAf6gEFdLrjSG9wk=]

Sources

Comparative

Comparative Reactivity Guide: Chlorodifluoroacetaldehyde vs. Bromodifluoroacetaldehyde in Organic Synthesis

As a Senior Application Scientist, I frequently consult with research teams struggling to harness the reactivity of alpha-halogenated aldehydes. Both chlorodifluoroacetaldehyde (ClF₂CCHO) and bromodifluoroacetaldehyde (B...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to harness the reactivity of alpha-halogenated aldehydes. Both chlorodifluoroacetaldehyde (ClF₂CCHO) and bromodifluoroacetaldehyde (BrF₂CCHO) are exceptionally potent electrophiles. The adjacent electronegative halogens drastically lower the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, making these molecules highly reactive but notoriously difficult to handle[1].

This guide deconstructs their reactivity profiles, details self-validating experimental protocols, and compares their utility for drug development professionals and synthetic chemists.

The Aldehyde-Hydrate Equilibrium: Understanding the Causality of Reactivity

The defining chemical characteristic of both ClF₂CCHO and BrF₂CCHO is their profound tendency to form stable gem-diol hydrates (e.g., ClF₂CCH(OH)₂) upon exposure to ambient moisture. In aqueous solutions, the ratio of free chlorodifluoroacetaldehyde to its hydrate is a staggering 1:157[2].

The Causality Behind Experimental Failure: Many researchers attempt to use these aldehydes directly from commercial bottles (which are often heavily hydrated) in anhydrous C-C bond-forming reactions. Because the carbonyl carbon is locked in a stable sp³ hybridized gem-diol state, reactions such as rhodium-catalyzed cross-aldolization will fail entirely if the hydrate is used[3]. To unlock their electrophilicity, the hydrate must be chemically cracked immediately prior to use.

G A Halodifluoroacetate (Methyl Ester) B LiAlH4 Reduction (Ether, -10°C) A->B C Halodifluoroacetaldehyde Hydrate (Stable Gem-Diol) B->C D Conc. H2SO4 Dehydration & Distillation C->D Shift Equilibrium E Free Halodifluoroacetaldehyde (Highly Electrophilic) D->E E->C Moisture Exposure F Nucleophilic Addition (Aldol, Grignard) E->F G Polymerization (Anionic/Cationic) E->G

Workflow of halodifluoroacetaldehyde synthesis and reactivity pathways.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The success of the synthesis is immediately apparent by the physical state and boiling point of the isolated product.

Protocol A: Synthesis of Bromodifluoroacetaldehyde via Ester Reduction

Bromodifluoroacetaldehyde is synthesized by the controlled reduction of its corresponding ester[4].

  • Causality of Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent. The reaction must be strictly temperature-controlled to prevent over-reduction of the delicate aldehyde into bromodifluoroethanol.

  • Preparation: Dissolve methyl bromodifluoroacetate (1.0 eq) in anhydrous ether and cool to -10 °C under an inert argon atmosphere.

  • Reduction: Add LiAlH₄ (0.25 eq) dissolved in anhydrous ether dropwise over 30 minutes. Maintain the temperature strictly between -10 °C and 0 °C.

  • Quenching: Stir for 1 hour at 0 °C, then carefully quench with 20% sulfuric acid to destroy excess hydride and protonate the alkoxide.

  • Isolation: Extract the aqueous layer with ether. The resulting organic layer contains the bromodifluoroacetaldehyde hydrate, which can be isolated by evaporating the ether.

Protocol B: Generation of Free Chlorodifluoroacetaldehyde

To utilize ClF₂CCHO in Grignard or aldol reactions, the stable hydrate must be dehydrated[5].

  • Causality of Choice: Simple heating will only boil the hydrate. Concentrated sulfuric acid is required to chemically sequester the water molecules, forcefully shifting the equilibrium to the volatile free aldehyde.

  • Setup: Equip a distillation apparatus with a receiving flask submerged in a dry ice/trichloroethylene bath (-78 °C).

  • Dehydration: Slowly add concentrated H₂SO₄ to the crude chlorodifluoroacetaldehyde hydrate in the distillation flask.

  • Distillation: Gently warm the flask. The free chlorodifluoroacetaldehyde (b.p. 18.2–18.5 °C) will immediately distill over and condense in the cold trap[5].

  • Validation: The product must be a clear, highly volatile liquid. It must be used immediately or stored at -70 °C to prevent spontaneous polymerization.

Comparative Reactivity & Biological Impact

Synthetic Utility and Polymerization

Both aldehydes are highly reactive building blocks. BrF₂CCHO is frequently utilized to form poly[oxy-2-(bromodifluoro)ethylidene] via anionic or cationic initiators[4]. The bromine atom also makes BrF₂CCHO an excellent precursor for radical debromination, initiating 5-exo-dig cyclizations to form substituted tetrahydrofurans[6]. Conversely, ClF₂CCHO is heavily favored for direct nucleophilic additions (e.g., Grignard reactions) and cross-aldolizations to synthesize difluoromethylated pharmaceuticals[5].

Toxicological Relevance in Drug Development

For drug development professionals, ClF₂CCHO is of massive toxicological importance. It is a primary oxidative metabolite of the chlorofluorocarbon substitute HCFC-132b (1,2-dichloro-1,1-difluoroethane)[2].

In vivo, ClF₂CCHO acts as a potent, slow-binding inhibitor of serine hydrolases. When corrected for the aldehyde-hydrate ratio, it exhibits a Ki​ of 150 nM for acetylcholinesterase and an astonishing 23 pM for carboxylesterase[2]. The inhibition occurs via the highly electrophilic carbonyl carbon forming a stable hemiacetal with the active-site serine residue.

G A HCFC-132b (1,2-dichloro-1,1-difluoroethane) B Cytochrome P450 Oxidation A->B C Chlorodifluoroacetaldehyde (Metabolite) B->C D Serine Hydrolases (AChE, Carboxylesterase) C->D Target Binding E Slow-Binding Inhibition (Hemiacetal Formation) D->E

Metabolic generation of ClF2CCHO and its inhibitory action on serine hydrolases.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and reactive differences between the two halodifluoroacetaldehydes to guide your reagent selection.

ParameterChlorodifluoroacetaldehyde (ClF₂CCHO)Bromodifluoroacetaldehyde (BrF₂CCHO)
Electrophilicity Extremely HighExtremely High
Hydrate Formation Highly favored (1:157 free:hydrate ratio)Highly favored
Boiling Point (Free) 18.2 – 18.5 °C~25 – 30 °C (Estimated)
Polymerization Spontaneous (acid/base catalyzed)Requires anionic/cationic initiators
Biological Impact Potent serine hydrolase inhibitor (pM to nM Ki​ )Uncharacterized (likely similar toxicity)
Primary Synthetic Utility Cross-aldolization, Grignard additionsRadical cyclization, specialized polyacetals

References

  • Slow-binding inhibition of carboxylesterase and other serine hydrolases by chlorodifluoroacetaldehyde - American Chemical Society. Verify Source
  • CAS 811-96-1: 2-Chloro-2,2-difluoroacetaldehyde - CymitQuimica. Verify Source
  • Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization... - The Journal of Organic Chemistry. Verify Source
  • New Developments in Cationic and Anionic Aldehyde Polymerization - ResearchG
  • Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes - Thieme Connect. Verify Source
  • The Preparation and Reactions of Certain Aliphatic Halogen Compounds - DOKUMEN.PUB. Verify Source

Sources

Validation

chlorodifluoroacetaldehyde vs other halogenated aldehydes in catalysis

As a Senior Application Scientist, selecting the appropriate halogenated aldehyde for catalytic C–C bond formation requires a rigorous understanding of steric, electronic, and thermodynamic parameters. While trifluoroace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated aldehyde for catalytic C–C bond formation requires a rigorous understanding of steric, electronic, and thermodynamic parameters. While trifluoroacetaldehyde (TFA) and trichloroacetaldehyde (chloral) are ubiquitous in the literature, chlorodifluoroacetaldehyde (CDFA) occupies a highly specific physicochemical niche.

This guide objectively compares CDFA against its fluorinated and chlorinated analogues, detailing the causality behind their divergent behaviors in organocatalysis and transition-metal-catalyzed workflows.

Mechanistic Foundations: Steric and Electronic Causality

The reactivity of halogenated aldehydes is governed by the electron-withdrawing nature of the α-halogens, which drastically increases the electrophilicity of the carbonyl carbon. However, subtle changes in halogen substitution dictate the stability of the intermediates.

  • Perhalogenation vs. Partial Halogenation: Difluoroacetaldehyde possesses an α-proton, rendering it susceptible to rapid enolization and spontaneous self-condensation (the liquid turns black upon standing)[1]. In contrast, CDFA, TFA, and chloral are perhalogenated, precluding self-aldolization and allowing them to act exclusively as electrophilic acceptors.

  • The CDFA Anomaly: CDFA features a chlorodifluoromethyl group (–CF₂Cl). Substituting a single fluorine atom in TFA with chlorine increases both the steric bulk and the polarizability of the adjacent group. While this maintains extreme electrophilicity, it alters the thermodynamic stability of the resulting hemiacetals and aldol adducts.

Comparative Catalytic Performance

The choice between CDFA and TFA heavily dictates the success of asymmetric catalytic workflows, particularly in aldol additions.

Organocatalytic Aldol Reactions TFA is highly privileged in organocatalysis, but its form matters. Utilizing free TFA gas often results in poor enantioselectivity (e.g., 28% ee in decarboxylative aldol reactions) because the highly reactive gas undergoes rapid, non-catalyzed background additions[2]. Conversely, utilizing TFA hemiacetals forces the reaction through a highly organized, hydrogen-bonded transition state with chiral catalysts (like bisoxazolines), boosting enantioselectivity up to 95% ee[2]. Similarly, the direct aldol reaction of TFA ethyl hemiacetal with acetophenone, catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, yields the (R)-aldol product in 88% yield and 86% ee[3].

Transition-Metal Catalyzed Cross-Aldolization In transition-metal catalysis, the stability of the intermediate metallo-aldolate is paramount. In Rh-catalyzed enal hydrogenation (the reductive generation of metallo-aldehyde enolates from acrolein), the use of CDFA monohydrate as the electrophile is entirely unproductive[4]. The failure of CDFA in this regime is attributed to the profound instability of the highly electron-deficient β-hydroxy aldehyde product, which leads to rapid, uncontrolled polyaldolization or dehydration under the reaction conditions[4].

Quantitative Performance Summary
SubstrateCatalyst SystemReaction TypeYield (%)Enantiomeric Excess (ee %)Causality / Observation
TFA Hemiacetal Chiral BisoxazolineDecarboxylative AldolHigh95%H-bonding stabilizes the transition state[2].
Free TFA Gas Chiral BisoxazolineDecarboxylative AldolModerate28%Background non-catalyzed addition dominates[2].
TFA Ethyl Hemiacetal (S)-5-(pyrrolidin-2-yl)-1H-tetrazoleDirect Asymmetric Aldol88%86%Efficient enamine-mediated addition[3].
CDFA Monohydrate Rh(COD)₂OTf / Ph₃PEnal Hydrogenation0%N/Aβ-hydroxy aldehyde product is highly unstable[4].

Logical Workflow & Visualization

The following diagram illustrates the divergent pathways and outcomes when utilizing TFA hemiacetals versus CDFA in catalytic C–C bond formation.

Divergent catalytic pathways of TFA hemiacetals versus CDFA in C-C bond formation.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Synthesis of CDFA Hydrate via LiAlH₄ Reduction

Objective: Generate CDFA hydrate from methyl chlorodifluoroacetate. Causality: Direct synthesis of the free aldehyde is difficult due to volatility and spontaneous polymerization; the hydrate is thermodynamically stable and easily isolated.

  • Preparation: In a flame-dried, 1 L three-neck flask equipped with a stirrer and reflux condenser, dissolve 100 g (0.69 mol) of methyl chlorodifluoroacetate in 100 mL anhydrous ether. Cool to -78 °C using a dry ice/acetone bath[5].

  • Reagent Addition: In a separate flask, prepare a slurry of 7 g (0.18 mol) LiAlH₄ in 150 mL anhydrous ether. Stir for 2 hours to ensure uniformity[5].

  • Reduction: Add the LiAlH₄ slurry dropwise to the ester solution over 3 hours, strictly maintaining the temperature at -78 °C. (Causality: Strict temperature control prevents over-reduction to the corresponding alcohol).

  • Quenching: Quench the reaction by adding 20 mL of 95% ethanol at -78 °C, then allow the mixture to warm to room temperature[5].

  • Isolation: Pour the mixture into a beaker containing crushed ice and concentrated HCl to dissolve the aluminum salts. Extract the aqueous phase with ether[5].

  • Distillation: Distill the ether portion at 95–100 °C without drying. The distillate is predominantly CDFA hydrate (Yield: ~75%)[5].

  • Self-Validation Checkpoint: Analyze the product via ¹⁹F NMR. The presence of a signal at approximately -70.56 ppm confirms the integrity of the –CF₂– group[5]. The absence of an aldehyde proton signal in ¹H NMR (replaced by a triplet near 5.24 ppm for the hydrate –CH(OH)₂) confirms complete hydration[5].

Protocol B: Organocatalytic Asymmetric Aldol Reaction with TFA Ethyl Hemiacetal

Objective: Synthesize (R)-4,4,4-trifluoro-3-hydroxy-1-phenyl-1-butanone. Causality: Utilizing the ethyl hemiacetal rather than free TFA gas suppresses the racemic background reaction, allowing the chiral tetrazole catalyst to dictate facial selectivity via an enamine intermediate.

  • Setup: To a reaction vial, add 1-phenylethanone (acetophenone) (1.0 equiv) and 3.0 equiv of TFA ethyl hemiacetal[3].

  • Catalysis: Introduce 30 mol % of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as the organocatalyst. Suspend the mixture in 1,2-dichloroethane (DCE)[3].

  • Incubation: Stir the mixture at 40 °C for 7 days[3]. (Causality: The extended reaction time is required because the decomposition of the hemiacetal into the active electrophile is the rate-determining step).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • Conversion: Use ¹H NMR of the crude mixture to monitor the disappearance of the acetophenone methyl singlet (~2.6 ppm).

    • Enantiopurity: Purify via silica gel chromatography and analyze using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to validate the ~86% ee[3].

Toxicity, Handling, and Biocatalytic Implications

CDFA is not merely a synthetic intermediate; it is a known in vivo metabolite of halogenated hydrocarbons like HCFC-132b[6]. Crucially for researchers working in chemical biology or drug development, CDFA hydrate is a potent, slow-binding inhibitor of serine hydrolases, including acetylcholinesterase, pseudocholinesterase, and carboxylesterase[6].

Causality: The extreme electrophilicity of the chlorodifluoromethyl moiety allows it to form stable, reversible covalent hemiacetals with the catalytic serine residues in these enzymes[6]. This necessitates strict PPE and fume hood usage during handling, but also makes CDFA an intriguing pharmacophore for the design of targeted covalent inhibitors.

References

  • The Preparation and Reactions of Certain Aliphatic Halogen Compounds. DOKUMEN.PUB.

  • Method for producing the fluorinated compounds and polymers - EP 2014686 B1. European Patent Office / Googleapis.

  • Reaction of Trifluoroacetaldehyde with Amino Acids, Nucleotides, Lipid Nucleophiles, and Their Analogs. Chemical Research in Toxicology - ACS Publications.

  • Chiral bisoxazoline catalyzed decarboxylative aldol reactions between β-carbonyl acids and trifluoroacetaldehyde hemiacetals as well as trifluoroacetaldehyde: the mechanism, the origin of enantioselectivity and the role of a catalyst. Organic Chemistry Frontiers (RSC Publishing).

  • Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones. The Journal of Organic Chemistry - ACS Publications.

  • Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines. The Journal of Organic Chemistry - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Chlorodifluoroacetaldehyde

Title: Advanced Safety and Operational Protocol for Handling Chlorodifluoroacetaldehyde (CAS 811-96-1) Executive Summary Chlorodifluoroacetaldehyde (CAS 811-96-1) is a highly reactive, volatile halogenated aldehyde utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Protocol for Handling Chlorodifluoroacetaldehyde (CAS 811-96-1)

Executive Summary Chlorodifluoroacetaldehyde (CAS 811-96-1) is a highly reactive, volatile halogenated aldehyde utilized as a specialized electrophilic building block in [1]. While its unique structure—featuring a carbonyl group flanked by an electron-withdrawing chlorodifluoromethyl moiety—makes it highly valuable for synthesizing fluorinated therapeutics, it also imparts severe toxicity and corrosivity. As a Senior Application Scientist, I cannot overstate the importance of rigorous engineering controls and precise Personal Protective Equipment (PPE) when handling this compound. Standard laboratory safety measures are fundamentally inadequate for this chemical.

Hazard Profile & The Causality of Toxicity

To design a self-validating safety protocol, we must first understand the molecular mechanism of the threat. Do not simply don PPE; understand why it is necessary.

  • Cholinergic Toxicity: Chlorodifluoroacetaldehyde is not merely an irritant; it is a potent biological inhibitor. It has been identified as a[2]. In vivo toxicological studies reveal that systemic absorption leads to acute cholinergic stimulation, driven by the compound's ability to [3].

  • High Electrophilicity & Corrosivity: The two fluorine atoms and one chlorine atom exert a strong inductive pull, rendering the carbonyl carbon[1]. Upon contact with mucosal membranes or skin, it rapidly cross-links with biological nucleophiles (such as primary amines in proteins), causing irreversible tissue necrosis.

  • Volatility & Permeation: As a low-molecular-weight halogenated liquid, it vaporizes readily at room temperature and easily [1], including natural rubber and thin nitrile.

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE strategy is engineered specifically to counteract the unique physicochemical properties of chlorodifluoroacetaldehyde.

Hazard / Risk FactorMechanism of ExposureRecommended PPE SpecificationScientific Rationale
Cholinergic Toxicity Inhalation of volatile vaporsNIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges, or supplied air.The compound's volatility and its role as an [3].
Dermal Permeation Direct contact or vapor absorptionDouble-gloving: Butyl rubber or Silver Shield® inner glove, heavy-duty Nitrile outer glove.Halogenated aldehydes rapidly permeate standard nitrile. Butyl rubber provides [1].
Corrosive Tissue Damage Splashes to eyes/faceChemical splash goggles and face shield (if not using a full-face respirator).The highly electrophilic carbonyl reacts aggressively with mucosal nucleophiles, causing immediate, irreversible eye damage.
Systemic Contamination Spills on clothingTychem® or equivalent chemical-resistant suit/apron.Standard cotton lab coats absorb volatile liquids, trapping the toxicant against the skin and accelerating dermal absorption.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop handling system, minimizing the risk of vapor release and operator exposure.

G N1 1. Fume Hood Setup & Purge N2 2. Multi-layer PPE Donning N1->N2 N3 3. Closed-System Transfer N2->N3 N4 4. Bisulfite Neutralization N3->N4 N5 5. Halogenated Waste Segregation N4->N5

Figure 1: Safe operational workflow for handling Chlorodifluoroacetaldehyde.

Step-by-Step Methodology

Step 1: Pre-Operational Setup & Engineering Controls

  • Action: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Purge the workspace of unnecessary equipment to maintain laminar airflow.

  • Action: Prepare a 10-20% sodium bisulfite ( NaHSO3​ ) quenching bath inside the hood.

  • Causality: Sodium bisulfite reacts instantaneously with the highly electrophilic aldehyde to form a water-soluble, non-volatile bisulfite adduct. This self-validating step ensures that any contaminated glassware or accidental drips are immediately neutralized, eliminating the inhalation hazard.

Step 2: PPE Donning Sequence

  • Action: Don the Tychem® suit. Apply the inner layer of Butyl rubber gloves, followed by the full-face respirator (perform a negative/positive pressure seal check). Finally, don the outer heavy-duty nitrile gloves.

  • Causality: The outer nitrile glove provides mechanical dexterity and basic splash protection, while the inner butyl layer acts as the primary chemical barrier against halogenated solvent permeation.

Step 3: Closed-System Chemical Transfer

  • Action: Secure the source and receiving vessels with clamps. Utilize a gas-tight syringe or a Teflon-lined cannula system flushed with inert gas (Argon or Nitrogen) for the transfer.

  • Causality: Maintaining an Argon blanket prevents the aldehyde from [2] (a highly corrosive secondary hazard) upon contact with atmospheric oxygen, while the closed loop prevents vapor escape.

Step 4: Decontamination and Doffing

  • Action: Immediately submerge the used syringe or cannula into the sodium bisulfite bath. Wipe the exterior of the sealed reaction vessel with a bisulfite-dampened cloth before removing it from the hood.

  • Action: Doff the outer contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste container.

Step 5: Spill Response & Disposal Plan

  • Action: In the event of a spill, do not use combustible absorbents (e.g., sawdust). Flood the spill with the sodium bisulfite solution to quench the aldehyde, then absorb with inert vermiculite.

  • Action: Segregate all liquid waste into a container explicitly labeled "Toxic Halogenated Aqueous Waste."

  • Causality: Proper segregation prevents dangerous cross-reactions in the waste stream. The metabolic breakdown of related hydrochlorofluorocarbons confirms that [4].

Conclusion

Handling chlorodifluoroacetaldehyde requires a paradigm shift from standard organic solvent protocols to highly specialized toxic-gas and corrosive-liquid methodologies. By understanding the mechanistic basis of its toxicity—specifically its role as a hydrolase inhibitor—researchers can implement these self-validating safety procedures to ensure absolute operational integrity.

References

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Science.gov. Available at:[Link]

  • World Health Organization. (1992). Environmental Health Criteria 139: Partially Halogenated Chlorofluorocarbons. INCHEM. Available at:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15442, 1,2-Dichloro-1,1-difluoroethane. PubChem. Available at:[Link]

Sources

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